28-Hydroxy-3-oxoolean-12-en-29-oic acid
Description
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Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
HVLPFRAXQYBRJO-YHEUTUTQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation methodologies, and known biological activities of the pentacyclic triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This document consolidates available scientific literature to serve as a foundational resource for researchers and professionals in drug discovery and development. Key information is presented in structured tables for comparative analysis, and detailed experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a naturally occurring oleanane-type triterpenoid.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of pharmacological activities. This particular compound has demonstrated notable biological effects, particularly in the context of cancer research, making it a promising candidate for further investigation and potential therapeutic development. This guide aims to provide a detailed technical summary of the current knowledge regarding this compound.
Natural Sources
The primary documented natural sources of this compound are plants from the Celastrus genus. There is also a mention of its presence in a Rhododendron species, although this is less extensively documented in the currently available literature.
| Plant Species | Family | Plant Part(s) |
| Celastrus orbiculatus (Oriental Bittersweet) | Celastraceae | Not specified in detail, but extracts are common. |
| Celastrus paniculatus (Intellect Tree) | Celastraceae | Herbs[] |
| Rhododendron Chinensis | Ericaceae | Not specified in detail.[3] |
Table 1: Documented Natural Sources of this compound
Experimental Protocols: Isolation and Purification
A detailed, step-by-step protocol specifically for the isolation of this compound is not extensively described in a single source. However, a general methodology for the isolation of triterpenoids from Celastrus species can be compiled from various studies. This typically involves solvent extraction followed by chromatographic separation.
General Protocol for Triterpenoid Isolation from Celastrus sp.:
-
Plant Material Preparation: The plant material (e.g., stems, leaves) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of a broad range of compounds, including triterpenoids. This process is often carried out at room temperature or with gentle heating over an extended period, or using techniques like sonication to improve efficiency.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the crude extract between a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Triterpenoids are often found in the ethyl acetate or methanol fractions.
-
Chromatographic Separation: The enriched fraction is then subjected to one or more rounds of column chromatography for further purification.
-
Silica Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is typically used to elute the compounds.
-
Sephadex LH-20 Column Chromatography: This is often used for further purification to separate compounds based on their size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently employed as a final purification step to isolate the compound of interest to a high degree of purity.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Caption: General workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, most notably in the context of cancer cell biology. Research has demonstrated its ability to inhibit the migration and invasion of human gastric cancer cells.[4] This inhibitory effect is attributed to its modulation of key signaling pathways involved in cancer progression, specifically the Epithelial-Mesenchymal Transition (EMT) and the activity of Matrix Metalloproteinases (MMPs).[4]
Inhibition of Epithelial-Mesenchymal Transition (EMT):
EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is crucial for cancer metastasis. This compound has been observed to interfere with this process.
Downregulation of Matrix Metalloproteinases (MMPs):
MMPs are a family of enzymes that are responsible for the degradation of the extracellular matrix (ECM). Cancer cells utilize MMPs to break down the surrounding tissue, allowing them to invade and metastasize to other parts of the body. The compound has been shown to reduce the expression of MMPs in cancer cells.[4]
| Biological Activity | Cell Line(s) | Observed Effect |
| Anti-cancer | Human gastric cancer cells | Inhibition of cell migration and invasion.[4] |
| Anti-inflammatory | - | Potential anti-inflammatory properties (as a triterpenoid). |
| Antiviral | - | Potential antiviral activity (as a triterpenoid). |
Table 2: Summary of Known Biological Activities
Caption: Signaling pathway showing the inhibitory effect of the compound on cancer cell migration and invasion.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer properties. Its primary sources are plants of the Celastrus genus. While general isolation protocols exist, further research is required to establish optimized, high-yield purification methods and to quantify the abundance of this compound in its natural sources. The elucidation of its inhibitory effects on the EMT and MMP signaling pathways provides a strong rationale for continued investigation into its therapeutic potential. This guide serves as a starting point for researchers to build upon in their efforts to unlock the full potential of this intriguing natural compound.
References
Biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and putative pathways involved in the biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, an oleanane-type triterpenoid (B12794562), in plants. Triterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Understanding their biosynthesis is crucial for metabolic engineering and the development of novel pharmaceuticals. This document details the established enzymatic steps, including the initial cyclization of 2,3-oxidosqualene (B107256) and subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). While the complete biosynthetic pathway for this compound has not been fully elucidated in plants, this guide presents a putative pathway based on known enzymatic reactions in triterpenoid metabolism. Detailed experimental protocols for enzyme characterization and quantitative analysis of intermediates are provided to facilitate further research in this area.
Introduction to Oleanane (B1240867) Triterpenoid Biosynthesis
Triterpenoids are a large and diverse group of natural products derived from the C30 precursor, 2,3-oxidosqualene.[1][2] The oleanane-type pentacyclic triterpenoids are characterized by the oleanane skeleton, which is formed through the cyclization of 2,3-oxidosqualene.[1][2] These compounds and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The biosynthesis of complex triterpenoids from the basic oleanane scaffold involves a series of oxidative reactions, such as hydroxylations, carboxylations, and keto-group formations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of heme-containing enzymes.[1][3] The CYP716 family, in particular, has been identified as a key player in the functionalization of the oleanane skeleton.[4][5]
Established Biosynthetic Pathway: From 2,3-Oxidosqualene to Oleanolic Acid
The biosynthesis of this compound is presumed to start from the common triterpenoid precursor, β-amyrin, which is synthesized from 2,3-oxidosqualene by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[4] The subsequent modifications of the β-amyrin scaffold are catalyzed by a series of P450 enzymes.
C-28 Oxidation of β-Amyrin to Oleanolic Acid
A crucial step in the biosynthesis of many oleanane triterpenoids is the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid. This reaction is catalyzed by multifunctional P450 enzymes belonging to the CYP716A subfamily.[4][5] These enzymes sequentially hydroxylate the C-28 methyl group to form erythrodiol, which is then further oxidized to oleanolic aldehyde and finally to oleanolic acid.
Putative Biosynthetic Pathway to this compound
The complete biosynthetic pathway from oleanolic acid to this compound has not yet been fully elucidated in plants. However, based on the structure of the final product and known enzymatic activities of P450s and other enzyme classes, a putative pathway can be proposed. This proposed pathway involves oxidation at the C-3 position and hydroxylation at the C-29 position.
C-3 Oxidation
The ketone group at the C-3 position of the target molecule suggests the action of an oxidase or dehydrogenase. P450 enzymes, such as CYP716A14v2 from Artemisia annua, have been shown to catalyze the oxidation of the C-3 hydroxyl group of β-amyrin to a ketone. It is plausible that a similar P450 enzyme or a dehydrogenase acts on an intermediate in the pathway to introduce the 3-oxo functionality.
C-29 Hydroxylation
The presence of a carboxylic acid at C-29 and a hydroxyl group at C-28 is a key feature of the target molecule. While C-29 oxygenated oleanane triterpenoids have been isolated from fungi, the specific enzymes responsible for C-29 hydroxylation in plants have not been definitively identified.[6] It is hypothesized that a specific P450 enzyme, potentially from the CYP716 family or another related family, or a 2-oxoglutarate-dependent dioxygenase (2-ODD) could catalyze this hydroxylation.[1][2]
The proposed final steps would involve the hydroxylation of a precursor at the C-29 position, followed by oxidation of the C-3 hydroxyl group. The exact order of these events is currently unknown.
Experimental Protocols
The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section provides detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of P450 Enzymes in Yeast (Saccharomyces cerevisiae)
This protocol describes the functional characterization of a candidate P450 enzyme by co-expression with a known triterpene synthase in yeast.
4.1.1. Yeast Strain and Plasmids
-
Yeast Strain: Saccharomyces cerevisiae WAT11 or a similar strain engineered for enhanced triterpenoid production.
-
Plasmids:
-
Yeast expression vector (e.g., pYES-DEST52) containing the open reading frame (ORF) of the candidate P450 gene.
-
Yeast expression vector (e.g., pESC-URA) containing the ORF of a triterpene synthase (e.g., β-amyrin synthase) and a cytochrome P450 reductase (CPR).
-
4.1.2. Yeast Transformation
-
Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Co-transform the yeast cells with the P450 expression plasmid and the triterpene synthase/CPR expression plasmid.
-
Plate the transformed cells on selective synthetic defined (SD) medium lacking the appropriate auxotrophic markers (e.g., SD/-Ura/-Trp).
-
Incubate plates at 30°C for 2-3 days until colonies appear.
4.1.3. Yeast Culture and Induction
-
Inoculate a single colony into 5 mL of selective SD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of the same medium to an OD600 of 0.2.
-
Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce gene expression by adding galactose to a final concentration of 2% (w/v).
-
Continue to culture for an additional 48-72 hours at 22-25°C with shaking.
4.1.4. Extraction of Triterpenoids
-
Harvest the yeast cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cell pellet with distilled water.
-
Perform alkaline hydrolysis by resuspending the pellet in 2 M NaOH and incubating at 100°C for 1 hour.
-
Neutralize the mixture with 2 M HCl.
-
Extract the triterpenoids three times with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
4.1.5. Analysis of Triterpenoids by GC-MS or LC-MS
-
Derivatize the dried extract by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 80°C for 30 minutes.
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Alternatively, resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Identify the products by comparing their retention times and mass spectra with authentic standards or published data.
In Vitro Enzyme Assays using Yeast Microsomes
This protocol allows for the kinetic characterization of a P450 enzyme with a specific substrate.
4.2.1. Preparation of Yeast Microsomes [8]
-
Grow and induce a 1-liter yeast culture expressing the P450 of interest as described in section 4.1.3.
-
Harvest the cells by centrifugation and wash with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cell pellet in 2 mL of TEK buffer per gram of wet cells.
-
Disrupt the cells by vortexing with glass beads (0.5 mm diameter) in short bursts with cooling on ice in between.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of TEK buffer containing 20% (v/v) glycerol.
-
Determine the protein concentration using a Bradford or BCA assay. Store the microsomes at -80°C.
4.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
Yeast microsomes (containing the P450 and CPR)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrate (e.g., oleanolic acid) dissolved in a suitable solvent (e.g., DMSO).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold ethyl acetate.
-
Extract, dry, and analyze the products as described in sections 4.1.4 and 4.1.5.
Quantitative Data
Quantitative analysis of triterpenoids is essential for determining enzyme kinetics and for metabolic engineering efforts. The following table summarizes representative quantitative data from studies on CYP716A enzymes.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| CYP716A12 | β-Amyrin | Oleanolic Acid | N/D | N/D | [4] |
| CYP716A49 | β-Amyrin | Oleanolic Acid | N/D | N/D | [7] |
| STS | STS | Metabolite | 54.8 ± 14.6 | 0.9 ± 0.1 | [9] |
| CYP3A4 | STS | Metabolite | 7.5 ± 1.4 | 6.8 ± 0.3 | [9] |
N/D: Not Determined. The table illustrates the type of quantitative data that can be obtained from enzyme kinetic studies. Specific values for the enzymes in the this compound pathway are not yet available.
Conclusion and Future Perspectives
The biosynthesis of oleanane-type triterpenoids is a complex process involving a multitude of enzymes, primarily from the cytochrome P450 superfamily. While the initial steps leading to the formation of oleanolic acid are well-characterized, the subsequent modifications required to produce this compound in plants remain to be elucidated. The putative pathway presented in this guide provides a framework for future research. The identification and characterization of the missing enzymes, particularly the C-29 hydroxylase and the C-3 oxidase/dehydrogenase, will be crucial for the complete understanding of this biosynthetic pathway. The experimental protocols provided herein offer a robust methodology for researchers to functionally characterize candidate genes and quantify the resulting triterpenoid products. Further research in this area will not only advance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of valuable medicinal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution and diversity of the 2-oxoglutarate-dependent dioxygenase superfamily in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of CYP716A subfamily enzymes for the he | REDI [redi.cedia.edu.ec]
- 6. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsome preparation [protocols.io]
- 9. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
"chemical structure and properties of 28-Hydroxy-3-oxoolean-12-en-29-oic acid"
An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
Introduction
This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family of natural compounds.[1] First documented in 2019, this molecule has garnered interest within the scientific community for its diverse and potent biological activities.[1] It is naturally found in plants such as Celastrus orbiculatus and Celastrus paniculatus.[][3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-cancer, anti-inflammatory, antiviral, and anti-diabetic effects. Detailed experimental methodologies and associated signaling pathways are presented to support its potential in drug development.
Chemical Structure and Physicochemical Properties
The core of this compound is the oleanane skeleton, a thirty-carbon triterpenoid structure. Key functional groups that dictate its chemical behavior include a ketone group at the C-3 position, a carbon-carbon double bond between C-12 and C-13, a hydroxyl group at C-28, and a carboxylic acid at the C-29 position.
Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid | [] |
| Molecular Formula | C₃₀H₄₆O₄ | [][5] |
| Molecular Weight | 470.69 g/mol | [][5] |
| CAS Number | 381691-22-1 | [][5] |
| Chemical Family | Triterpenoids | [1][] |
| Appearance | Powder | [] |
| Natural Sources | Celastrus orbiculatus, Celastrus paniculatus | [][3][4] |
Biological Activity and Therapeutic Potential
This triterpenoid has demonstrated a wide spectrum of pharmacological effects in preclinical studies, positioning it as a promising candidate for further investigation.
Anti-Cancer Activity
The most extensively studied activity is its inhibitory effect on gastric cancer. Research shows that it can inhibit the migration and invasion of human gastric cancer cell lines SGC-7901 and BGC-823 in a dose-dependent manner.[][3][4]
-
Mechanism of Action: The anti-metastatic effect is attributed to its ability to decrease the expression of proteins related to the Epithelial-Mesenchymal Transition (EMT) and reduce the levels of matrix metalloproteinases (MMPs).[][4] EMT is a critical process for cancer cell motility and invasion, and MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell spread.[4]
| Cell Line | Type | IC₅₀ (µmol/L) after 72h | Reference |
| SGC-7901 | Human Gastric Cancer | 156.03 | [4] |
| BGC-823 | Human Gastric Cancer | 142.2 | [4] |
The diagram below illustrates the proposed mechanism for how this compound inhibits gastric cancer cell metastasis.
Caption: Inhibition of EMT and MMP pathways blocks cancer cell migration and invasion.
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[] It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages and dendritic cells.[]
-
Mechanism of Action: A primary mechanism is the suppression of prostaglandin (B15479496) E2 (PGE2) production through the direct inhibition of the cyclooxygenase-2 (COX-2) enzyme.[]
Caption: Inhibition of COX-2 enzyme reduces prostaglandin production and inflammation.
Other Potential Activities
-
Antiviral Effects: Preliminary evidence suggests activity against viruses like Hepatitis C and HIV, believed to be mediated by the inhibition of viral replication.[]
-
Anti-diabetic Effects: The compound has been shown to possess anti-diabetic properties, including reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting the insulin-secreting pancreatic β-cells.[]
Experimental Protocols & Methodologies
The biological activities of this compound have been characterized using a range of standard in vitro assays. The methodologies employed in the key gastric cancer study are outlined below.[4]
Methodological Summary
-
Cell Culture: Human gastric cancer cell lines SGC-7901 and BGC-823 were treated with various concentrations of the compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for 24, 48, or 72 hours.[3][4]
-
Cell Proliferation Assay: The MTT (thiazole blue) assay was used to assess the effect of the compound on cell viability and proliferation.[4]
-
Cell Migration & Invasion Assays:
-
High-Content Imaging: A PerkinElmer Operetta CLS system was utilized for detailed visual tracking of cell migration and to quantify cellular movement (mean square displacement).[4]
-
Protein Expression Analysis: Western blotting was performed to measure the expression levels of key proteins involved in EMT and MMP pathways, thereby elucidating the molecular mechanism of action.[4]
General Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-cancer properties of the compound in vitro.
Caption: Workflow for in vitro evaluation of anti-cancer activity.
Conclusion
This compound is a multifunctional triterpenoid with significant therapeutic potential. Its well-defined inhibitory effects on cancer cell metastasis and inflammation, supported by clear mechanisms of action, make it a strong candidate for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
Spectroscopic and Methodological Profile of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the oleanane-type triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. While a complete, experimentally verified spectroscopic dataset for this specific molecule is not currently available in published literature, this document compiles representative data based on structurally analogous compounds. The methodologies presented are established protocols for the isolation and characterization of similar natural products.
Chemical Structure
Systematic Name: this compound Molecular Formula: C₃₀H₄₆O₄ Molecular Weight: 470.69 g/mol Class: Oleanane (B1240867) Triterpenoid
The structure features a pentacyclic oleanane core with a ketone at the C-3 position, a double bond between C-12 and C-13, a hydroxyl group at C-28, and a carboxylic acid at C-29.
Spectroscopic Data
The following tables present predicted and representative spectroscopic data for this compound, compiled from analyses of structurally similar oleanane triterpenoids.
¹³C NMR Spectroscopy
Table 1: Representative ¹³C NMR Chemical Shift Data
| Carbon No. | Predicted Chemical Shift (δ) ppm | Carbon No. | Predicted Chemical Shift (δ) ppm |
| 1 | 39.5 | 16 | 23.5 |
| 2 | 34.2 | 17 | 47.0 |
| 3 | 218.0 | 18 | 41.5 |
| 4 | 47.5 | 19 | 46.0 |
| 5 | 55.5 | 20 | 31.0 |
| 6 | 19.8 | 21 | 34.0 |
| 7 | 32.5 | 22 | 33.0 |
| 8 | 39.8 | 23 | 26.5 |
| 9 | 47.8 | 24 | 21.5 |
| 10 | 37.0 | 25 | 15.5 |
| 11 | 23.8 | 26 | 17.0 |
| 12 | 122.5 | 27 | 26.0 |
| 13 | 144.0 | 28 | 65.0 |
| 14 | 42.0 | 29 | 178.0 |
| 15 | 28.0 | 30 | 28.5 |
Note: Data is predicted based on known values for oleanane triterpenoids with similar functionalities. Actual values may vary.
¹H NMR Spectroscopy
Table 2: Representative ¹H NMR Chemical Shift Data
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-12 | 5.30 | t | 3.5 |
| H-28 | 3.40 | d | 11.0 |
| 3.20 | d | 11.0 | |
| Methyl Protons | 0.80 - 1.25 | s | - |
Note: This table highlights key proton signals. The full spectrum would contain numerous overlapping multiplets in the aliphatic region (δ 0.8-2.5 ppm). Data is representative of olean-12-ene (B1638996) structures.
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 470.33 | [M]+ (Molecular Ion) |
| 452.32 | [M - H₂O]+ |
| 424.33 | [M - H₂O - CO]+ |
| 248.18 | Retro-Diels-Alder fragment (Rings D/E) |
| 222.16 | Retro-Diels-Alder fragment (Rings A/B/C) |
Note: Fragmentation patterns for oleanane triterpenoids are complex. The retro-Diels-Alder fragmentation of the C-ring is a characteristic feature for olean-12-ene structures.
Infrared (IR) Spectroscopy
Table 4: Representative Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (ketone at C-3) |
| 1690 | C=O stretch (carboxylic acid) |
| 1640 | C=C stretch (olefinic) |
| 1460 | C-H bend (methylene) |
| 1380 | C-H bend (methyl) |
| 1250 | C-O stretch (hydroxyl/carboxylic acid) |
Note: The exact peak positions and intensities will depend on the sample preparation method.
Experimental Protocols
The following sections outline generalized but detailed experimental protocols for the isolation and spectroscopic analysis of this compound from a plant source.
General Workflow for Isolation and Identification
Caption: General workflow for natural product isolation and identification.
Detailed Methodologies
3.2.1. Extraction and Isolation
-
Plant Material Preparation: The selected plant material (e.g., leaves, stem bark) is air-dried at room temperature for 7-10 days and then ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature using maceration or at an elevated temperature using a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the target triterpenoid, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Analysis and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.
3.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
2D NMR experiments, including COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The sample is dissolved in methanol or acetonitrile (B52724) and introduced into the ESI source.
-
Data is acquired in both positive and negative ion modes to determine the accurate molecular weight and elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet or as a thin film on a NaCl plate.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates a generalized signaling pathway that could be investigated for a bioactive triterpenoid like this compound, based on known activities of similar compounds.
Caption: A potential mechanism of action for a bioactive triterpenoid.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully characterize this compound and elucidate its biological activities.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of the pentacyclic triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This molecule, naturally occurring in plants such as Celastrus orbiculatus, has garnered significant scientific interest for its diverse pharmacological effects. This document summarizes key quantitative data, details experimental methodologies for its biological evaluation, and visualizes the associated signaling pathways to support further research and development efforts.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with the most pronounced effects observed in the areas of oncology and inflammation. Its therapeutic potential also extends to metabolic and viral diseases.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| SGC-7901 | Human Gastric Cancer | MTT | IC50 | 156.03 µmol/L | [] |
| BGC-823 | Human Gastric Cancer | MTT | IC50 | 142.2 µmol/L | [] |
Table 2: Overview of Other Biological Activities
| Biological Activity | Effect | Mechanism of Action | Citation |
| Anti-inflammatory | Inhibition of inflammatory cytokine production (TNF-α) and suppression of Prostaglandin E2 (PGE2) production. | Inhibition of the Cyclooxygenase-2 (COX-2) enzyme. | [2] |
| Anti-diabetic | Reduction of insulin (B600854) resistance, decreased blood glucose levels, and protection of pancreatic β-cells. | Not fully elucidated. | [2] |
| Anti-viral | Inhibition of viral replication. | Believed to inhibit viral replication processes. | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Plate SGC-7901 and BGC-823 human gastric cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Migration and Invasion Assessment: Transwell Assay
This assay evaluates the ability of the compound to inhibit cancer cell motility and invasion.
Protocol:
-
Chamber Preparation: For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.
-
Cell Seeding: Seed cancer cells (e.g., SGC-7901, BGC-823) in the upper chamber in serum-free medium.
-
Compound and Chemoattractant Addition: Add different concentrations of this compound to the upper chamber. Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for 24 hours to allow for cell migration or invasion.
-
Cell Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Protein Expression Analysis: Western Blotting
This technique is used to determine the effect of the compound on the expression levels of specific proteins, such as those involved in Epithelial-Mesenchymal Transition (EMT) and matrix metalloproteinases (MMPs).
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways.
Anti-Cancer Mechanism: Inhibition of EMT and MMPs
A critical mechanism for the anti-cancer activity of this compound is its ability to inhibit the Epithelial-Mesenchymal Transition (EMT), a process that allows cancer cells to become motile and invasive. It achieves this by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal markers N-cadherin and Vimentin.[] Concurrently, it reduces the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, further impeding cancer cell invasion.[][2]
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) derived from Celastrus orbiculatus, has emerged as a molecule of significant interest in oncological research. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its demonstrated anti-cancer properties, particularly in the context of gastric cancer. This document synthesizes key findings on its impact on cellular signaling pathways, presents quantitative data from pivotal studies, and outlines detailed experimental protocols to facilitate further research and development. Additionally, this guide briefly discusses other reported biological activities of this compound, including its anti-inflammatory, antiviral, and anti-diabetic potentials, for which detailed mechanistic data on this specific molecule is still emerging.
Core Mechanism of Action: Anti-Metastatic Effects in Gastric Cancer
The primary and most well-documented mechanism of action of this compound is its ability to inhibit the migration and invasion of human gastric cancer cells. This is achieved through the modulation of key cellular processes: the Epithelial-Mesenchymal Transition (EMT) and the activity of Matrix Metalloproteinases (MMPs).
Inhibition of the Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced motility and invasiveness, and is a critical step in cancer metastasis. This compound has been shown to reverse key markers of EMT in gastric cancer cell lines SGC-7901 and BGC-823.[1][2][3] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin.[1][4]
The inhibitory effect on EMT is mediated, at least in part, through the suppression of the PI3K/Akt/Snail signaling pathway.[4] The compound has been observed to decrease the phosphorylation of Akt and PI3K, leading to a dose-dependent reduction in the expression of the transcription factor Snail, a key regulator of EMT.[4]
Downregulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Treatment with this compound leads to a significant decrease in the expression of MMP-2 and MMP-9 in gastric cancer cells.[1][2] This reduction in MMPs compromises the ability of cancer cells to break down the basement membrane and invade surrounding tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the anti-cancer effects of this compound.
Table 1: Cytotoxicity of this compound in Human Gastric Cancer Cell Lines
| Cell Line | IC50 (µmol/L) | Treatment Duration | Assay | Reference |
| SGC-7901 | 156.03 | 72 hours | MTT | [1] |
| BGC-823 | 142.2 | 72 hours | MTT | [1] |
Table 2: Effect of this compound on EMT and MMP Marker Expression in Human Gastric Cancer Cell Lines (SGC-7901 and BGC-823)
| Protein Marker | Effect of Treatment | Method |
| E-cadherin | Increased expression | Western Blot |
| N-cadherin | Decreased expression | Western Blot |
| Vimentin | Decreased expression | Western Blot |
| MMP-2 | Decreased expression | Western Blot |
| MMP-9 | Decreased expression | Western Blot |
| p-PI3K | Decreased expression | Western Blot |
| p-Akt | Decreased expression | Western Blot |
| Snail | Decreased expression | Western Blot |
Signaling Pathway and Experimental Workflow Diagrams
Other Reported Biological Activities
While the anti-cancer mechanism is the most thoroughly investigated, preliminary studies suggest that this compound possesses other biological activities. It is important to note that the detailed molecular mechanisms for this specific compound in these contexts are not yet fully elucidated.
-
Anti-inflammatory Activity: The compound has been reported to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and to suppress the production of prostaglandin (B15479496) E2 (PGE2) through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[]
-
Antiviral Activity: It has shown potential antiviral activity against viruses like hepatitis C and human immunodeficiency virus (HIV), which is thought to be due to the inhibition of viral replication.[6]
-
Anti-diabetic Effects: There is evidence to suggest that it may have anti-diabetic properties, including reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]
Detailed Experimental Protocols
The following are representative protocols based on methodologies used in key studies investigating the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human gastric cancer cells (SGC-7901 or BGC-823) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, or 72 hours. A control group with vehicle (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend treated and control cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, p-PI3K, p-Akt, Snail, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-cancer agent, particularly in the context of inhibiting gastric cancer metastasis. Its well-defined mechanism of action, involving the dual inhibition of EMT and MMPs via the PI3K/Akt/Snail signaling pathway, provides a strong foundation for further preclinical and clinical investigation.
Future research should focus on elucidating the detailed molecular mechanisms of its anti-inflammatory, antiviral, and anti-diabetic activities to fully understand its therapeutic potential. In vivo studies are crucial to validate the efficacy and safety of this compound in animal models of gastric cancer and other relevant diseases. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for targeted therapeutic applications.
References
- 1. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
A Comprehensive Technical Review of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Pharmacological Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid, has emerged as a molecule of significant interest in pharmacological research. Extracted from traditional medicinal plants such as Celastrus orbiculatus, this compound has demonstrated a diverse range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antiviral properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, with a focus on its pharmacological effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and comprehensive understanding for researchers and drug development professionals.
Anti-Cancer Effects
This compound has shown notable anti-cancer activity, particularly against gastric cancer. Research indicates that its primary mechanism involves the inhibition of cancer cell migration and invasion by modulating the epithelial-mesenchymal transition (EMT) and the activity of matrix metalloproteinases (MMPs).
Quantitative Anti-Cancer Data
The growth inhibitory effects of this compound on human gastric cancer cell lines have been quantified, with the following IC50 values reported:
| Cell Line | Cancer Type | IC50 (µmol/L) | Citation |
| SGC-7901 | Human Gastric Carcinoma | 156.03 | [1] |
| BGC-823 | Human Gastric Carcinoma | 142.2 | [1] |
Experimental Protocols for Anti-Cancer Assays
Human gastric cancer cells (SGC-7901 and BGC-823) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for 24, 48, and 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
-
Transwell Invasion Assay: Transwell inserts with a porous membrane (e.g., 8.0-µm pore size) are coated with Matrigel. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a medium with a chemoattractant. The cells are treated with different concentrations of this compound. After a suitable incubation period (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1]
-
Wound-Healing Assay: Cells are grown to confluence in a culture plate, and a scratch is made through the cell monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with various concentrations of the compound. The closure of the scratch is monitored and photographed at different time points (e.g., 0 and 24 hours) to assess cell migration.[1]
To investigate the molecular mechanism of action, the expression levels of key proteins involved in EMT (e.g., E-cadherin, N-cadherin, Vimentin) and MMPs (e.g., MMP-2, MMP-9) and their inhibitors (e.g., TIMP-1) are analyzed using Western blotting. Cancer cells are treated with the compound, and total protein is extracted. The protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins. After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1]
Signaling Pathway and Workflow Diagrams
Anti-Inflammatory Effects
The compound has demonstrated potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). The reduction in PGE2 is achieved through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Experimental Protocols for Anti-Inflammatory Assays
Immune cells, such as macrophages or dendritic cells, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
The inhibitory effect on COX-2 activity can be determined using a commercially available COX-2 inhibitor screening assay kit. The assay typically involves measuring the peroxidase activity of COX-2, where the oxidation of a substrate by the enzyme in the presence of arachidonic acid is monitored. The reduction in the rate of the reaction in the presence of the test compound indicates inhibition.
Anti-Inflammatory Signaling Pathway
Anti-Diabetic Effects
Preliminary evidence suggests that this compound possesses anti-diabetic properties.
Mechanism of Anti-Diabetic Action
The compound is reported to exert its anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells, which are responsible for insulin secretion.
Experimental Protocols for Anti-Diabetic Assays
A common model involves inducing diabetes in rodents (e.g., rats or mice) using streptozotocin (B1681764) (STZ). The diabetic animals are then treated with this compound over a period of time. Blood glucose levels are monitored regularly. At the end of the study, parameters such as insulin levels, lipid profiles, and the histology of the pancreas can be assessed to evaluate the anti-diabetic efficacy of the compound.
Antiviral Activity
This compound has been reported to exhibit antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
Mechanism of Antiviral Action
The primary mechanism of its antiviral activity is believed to be the inhibition of viral replication.
Experimental Protocols for Antiviral Assays
The anti-HIV activity can be assessed by measuring the inhibition of viral replication in a susceptible cell line (e.g., MT-4 cells). The cells are infected with HIV in the presence of different concentrations of the compound. After a few days of incubation, the amount of viral replication is quantified by measuring the activity of a viral enzyme like reverse transcriptase in the culture supernatant or by quantifying a viral protein like p24 antigen using ELISA.
HCV replicon cell lines, which contain a subgenomic HCV RNA that replicates autonomously, are often used. These cells are treated with the compound, and the level of HCV RNA replication is measured using quantitative real-time PCR (qRT-PCR). A reduction in the HCV RNA levels indicates antiviral activity.
Conclusion
This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its demonstrated efficacy against gastric cancer, coupled with its anti-inflammatory, anti-diabetic, and antiviral potential, warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate future research and development efforts aimed at harnessing the therapeutic potential of this molecule. Further studies are required to establish a more comprehensive quantitative profile of its diverse biological effects and to elucidate the full scope of its mechanisms of action.
References
In Vitro Anticancer Profile of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) derived from Celastrus orbiculatus, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of its in vitro anticancer effects, focusing on its impact on cell viability, migration, invasion, and the underlying molecular mechanisms. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.
Quantitative Data on Anticancer Effects
The primary anticancer activities of this compound have been documented in human gastric cancer cell lines, specifically SGC-7901 and BGC-823. The compound demonstrates a dose-dependent inhibition of cell proliferation, migration, and invasion.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) for cell viability was determined using an MTT assay after 72 hours of treatment.
| Cell Line | IC50 (µmol/L) |
| SGC-7901 | 156.03 |
| BGC-823 | 142.2 |
Table 2: Inhibition of Cell Migration
The migratory capacity of gastric cancer cells was assessed using a wound-healing assay. The percentage of wound closure was measured after 24 hours of treatment.
| Cell Line | Concentration (µmol/L) | Wound Closure (%) |
| SGC-7901 | 40 | Significantly Reduced |
| 80 | Significantly Reduced | |
| 160 | Significantly Reduced | |
| BGC-823 | 40 | Significantly Reduced |
| 80 | Significantly Reduced | |
| 160 | Significantly Reduced |
Table 3: Inhibition of Cell Invasion
The invasive potential of gastric cancer cells was quantified using a Transwell invasion assay. The number of invaded cells was counted after 24 hours of treatment.
| Cell Line | Concentration (µmol/L) | Number of Invaded Cells |
| SGC-7901 | 40 | Significantly Decreased |
| 80 | Significantly Decreased | |
| 160 | Significantly Decreased | |
| BGC-823 | 40 | Significantly Decreased |
| 80 | Significantly Decreased | |
| 160 | Significantly Decreased |
Note: Specific quantitative values for wound closure and cell invasion beyond statistical significance were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed SGC-7901 and BGC-823 cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for 24, 48, and 72 hours. A control group with vehicle (DMSO) is included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Wound-Healing Assay for Cell Migration
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of the test compound.
-
Capture images of the scratch at 0 and 24 hours using a microscope.
-
Measure the width of the scratch and calculate the wound closure rate.
Transwell Invasion Assay
-
Pre-coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel.
-
Seed 5 × 10^4 cells in serum-free medium into the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add the test compound at various concentrations to both the upper and lower chambers.
-
Incubate for 24 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting
-
Treat cells with the compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound exerts its anti-migratory and anti-invasive effects is through the inhibition of the PI3K/Akt signaling pathway and the subsequent suppression of Epithelial-Mesenchymal Transition (EMT).
Inhibition of the PI3K/Akt/Snail Signaling Pathway
Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt in gastric cancer cells.[1][2] The activation of the PI3K/Akt pathway is a critical driver of cell survival, proliferation, and motility. By inhibiting this pathway, the compound effectively curtails these cancer-promoting processes. Furthermore, the downstream effector Snail, a key transcription factor that induces EMT, is also downregulated.[1][2]
Caption: PI3K/Akt/Snail Signaling Pathway Inhibition.
Regulation of EMT Markers and Matrix Metalloproteinases (MMPs)
The inhibition of the PI3K/Akt/Snail pathway leads to a reversal of the EMT phenotype. This is characterized by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and vimentin.[2] This shift strengthens cell-cell adhesion and reduces cell motility.
Additionally, the compound has been shown to decrease the expression of matrix metalloproteinases MMP-2 and MMP-9.[2] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the in vitro anticancer effects of this compound.
Caption: Experimental Workflow Diagram.
Apoptosis and Cell Cycle Arrest
Based on the currently available scientific literature, the primary focus of research on this compound has been on its anti-migratory and anti-invasive properties. Detailed studies and quantitative data regarding its ability to induce apoptosis or cause cell cycle arrest in cancer cells are not yet published. While other triterpenoids have been shown to induce these effects, such mechanisms cannot be definitively attributed to this specific compound without direct experimental evidence.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly in the context of inhibiting metastasis. Its ability to suppress the migration and invasion of gastric cancer cells is well-documented and is mediated through the inhibition of the PI3K/Akt/Snail signaling pathway and the subsequent reversal of the Epithelial-Mesenchymal Transition. Further research is warranted to explore its effects on apoptosis and cell cycle regulation, as well as to evaluate its efficacy in a broader range of cancer types and in in vivo models. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising natural compound.
References
Unveiling the Antiviral Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as a compound with potential antiviral properties. While specific, peer-reviewed quantitative data on its antiviral efficacy remains limited in publicly accessible literature, its chemical lineage and documented bioactivities in other therapeutic areas, such as oncology, suggest a promising avenue for antiviral research. This technical guide synthesizes the available information, contextualizes the compound within the broader antiviral activities of oleanane triterpenoids, and proposes methodologies for future investigation.
Introduction
This compound is a naturally occurring triterpenoid that can be extracted from plants such as Celastrus orbiculatus.[] Triterpenoids as a class are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[2] Commercial sources claim that this compound exhibits antiviral activity against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), purportedly by inhibiting viral replication.[] However, at present, detailed in-vitro or in-vivo studies substantiating these claims with specific quantitative data (e.g., IC₅₀, EC₅₀) and elucidated mechanisms of action are not available in peer-reviewed scientific journals. This document aims to provide a comprehensive overview of what is known and to establish a framework for systematic antiviral evaluation of this compound.
Known Bioactivity: Insights from Oncology Research
While specific antiviral data is sparse, extensive research has been conducted on the anti-cancer properties of this compound, particularly in the context of gastric cancer. These studies provide valuable quantitative data on its cytotoxic and anti-proliferative effects, demonstrating its biological potency.
Table 1: Documented Anti-proliferative Activity of this compound in Human Gastric Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| SGC-7901 | MTT Assay | Cell Viability | 156.03 µmol/L | [3] |
| BGC-823 | MTT Assay | Cell Viability | 142.2 µmol/L | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
These findings confirm that the molecule is biologically active at micromolar concentrations and can modulate complex cellular processes.
Experimental Protocols from Cited Cancer Research
The methodologies employed in oncology studies can be adapted for antiviral assays.
Cell Proliferation (MTT) Assay
A frequently cited protocol to determine the cytotoxic or anti-proliferative effects of this compound is the MTT assay.[3][4]
-
Cell Culture : Human gastric cancer cells (SGC-7901 and BGC-823) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading : The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined by plotting the compound concentration versus the cell viability.
Antiviral Context: The Promise of Oleanane Triterpenoids
The oleanane scaffold is common among many triterpenoids that have demonstrated significant antiviral activity against a range of viruses. This provides a strong rationale for investigating this compound.
Table 2: Antiviral Activities of Selected Oleanane-Type Triterpenoids
| Compound | Virus | Assay Type | Endpoint | Result (IC₅₀/EC₅₀) | Reference |
| Oleanolic Acid | HIV | --- | Anti-HIV Activity | EC₅₀ = 1.7 µg/mL | [5] |
| Glycyrrhizic Acid | HIV | --- | Inhibition of HIV Replication | --- | [2] |
| Saponin 12f (OA derivative) | SARS-CoV-2 (pseudovirus) | --- | Inhibition of Viral Entry | IC₅₀ = 0.97 µM | [5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
The mechanisms for these related compounds often involve inhibiting viral entry or replication. For instance, some oleanane saponins (B1172615) act as fusion inhibitors by binding to viral surface proteins, such as the S2 subunit of the SARS-CoV-2 spike protein.[5] Another common mechanism for triterpenoid saponins is the inhibition of viral DNA or protein synthesis.[6]
Postulated Antiviral Mechanism and Signaling Pathways
Based on the known mechanisms of related triterpenoids and the documented activity of this compound in cancer cells, we can postulate potential antiviral mechanisms.
Inhibition of Viral Entry/Fusion
Many enveloped viruses, including HIV and HCV, require fusion with the host cell membrane to initiate infection. Triterpenoids can interfere with this process.
Inhibition of Viral Replication
The compound's stated ability to inhibit viral replication[] could involve the disruption of key viral enzymes (e.g., proteases, polymerases) or interference with host cell factors necessary for the viral life cycle.
Modulation of Host Signaling Pathways
In gastric cancer cells, this compound has been shown to inhibit the PI3K/Akt signaling pathway.[3][7] This pathway is crucial for cell survival and proliferation and is often hijacked by viruses to facilitate their own replication and to prevent the apoptosis of the host cell. By inhibiting this pathway, the compound could create an intracellular environment that is less hospitable to viral propagation.
Caption: PI3K/Akt pathway inhibition by the compound.
Proposed Antiviral Research Workflow
A systematic approach is required to validate the antiviral claims and characterize the activity of this compound.
Caption: Proposed workflow for antiviral evaluation.
Conclusion and Future Directions
This compound presents an intriguing candidate for antiviral drug discovery, supported by claims of activity against HCV and HIV and the well-established antiviral potential of the oleanane triterpenoid class. The lack of detailed, publicly available data underscores a critical need for rigorous scientific investigation.
Future research should prioritize:
-
In-vitro screening against a panel of viruses, particularly HIV and HCV, to generate quantitative data (EC₅₀, IC₅₀, and Selectivity Index).
-
Mechanism of action studies to determine the specific stage of the viral life cycle that is inhibited.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent derivatives.
The information and proposed methodologies within this whitepaper offer a foundational roadmap for researchers to systematically explore and potentially validate the antiviral efficacy of this promising natural compound.
References
- 2. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracts of Celastrus orbiculatus exhibit anti-proliferative and anti-invasive effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Whitepaper for Researchers
Abstract
This technical guide provides a comprehensive overview of the potential anti-diabetic effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. Direct research on the anti-diabetic properties of this specific molecule is currently limited in publicly accessible scientific literature. However, its structural relationship to the well-studied anti-diabetic agent, Oleanolic Acid (OA), provides a strong foundation for predicting its mechanisms of action. This document synthesizes the extensive data available for OA and related triterpenoids to serve as a foundational resource for researchers and drug development professionals. It details potential molecular mechanisms, summarizes relevant quantitative data, outlines established experimental protocols, and visualizes key signaling pathways to guide future research into this compound as a potential therapeutic agent for diabetes mellitus.
Introduction
This compound is a naturally occurring oleanane-type triterpenoid that has been isolated from plants such as Celastrus orbiculatus.[1] While much of the existing research on this compound has focused on its anti-cancer properties, its classification as an oleanolic acid derivative suggests a strong potential for activity in metabolic diseases, including type 2 diabetes (T2D).[2][3][4] There is anecdotal evidence suggesting it may reduce insulin (B600854) resistance, decrease blood glucose levels, and protect pancreatic β-cells.[1]
Oleanolic acid (OA), the parent compound, is widely recognized for its multifaceted anti-diabetic effects.[5][6][7] These effects are mediated through complex and multifactorial mechanisms, including improved insulin signaling, preservation of β-cell function, and protection against diabetic complications.[5][7] This guide will leverage the robust dataset available for OA to build a predictive framework for the anti-diabetic potential of this compound.
Postulated Molecular Mechanisms of Action
Based on the known activities of oleanolic acid and other related pentacyclic triterpenes, this compound is likely to exert anti-diabetic effects through several key molecular pathways.
Inhibition of Carbohydrate Metabolizing Enzymes
A primary strategy for managing postprandial hyperglycemia is the inhibition of intestinal enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase.[8] Oleanolic acid is a known inhibitor of these enzymes, thereby slowing the absorption of glucose from the gut.[6]
Enhancement of Insulin Signaling
Insulin resistance in peripheral tissues like the liver, skeletal muscle, and adipose tissue is a hallmark of T2D. Oleanolic acid derivatives have been shown to improve insulin sensitivity by modulating key components of the insulin signaling cascade.
-
PI3K/Akt Pathway: This pathway is central to insulin-stimulated glucose uptake and glycogen (B147801) synthesis. Oleanane triterpenes can enhance the phosphorylation and activation of Protein Kinase B (PKB/Akt), leading to the translocation of GLUT4 glucose transporters to the cell membrane and increased glucose uptake.[5]
-
AMPK Activation: AMP-activated protein kinase (AMPK) is a critical energy sensor. Its activation can improve insulin sensitivity and is a target for anti-diabetic drugs like metformin (B114582). OA derivatives have been shown to activate AMPK, potentially through upstream kinases like LKB1.[5]
Protection and Preservation of Pancreatic β-Cells
Oleanolic acid has demonstrated protective effects on pancreatic β-cells, which are responsible for insulin production.[5] This includes promoting β-cell survival and proliferation and enhancing insulin biosynthesis and secretion, potentially through mechanisms involving GLP-1 agonism and alleviation of oxidative stress.[5]
Key Signaling Pathways (Visualization)
The following diagrams, generated using the DOT language, illustrate the potential pathways through which this compound may act, based on evidence from related compounds.
Caption: Predicted action on the PI3K/Akt insulin signaling pathway.
Caption: General experimental workflow for in vivo anti-diabetic testing.
Quantitative Data (Based on Oleanolic Acid)
The following tables summarize quantitative data reported for Oleanolic Acid (OA), which can serve as a benchmark for future studies on its derivatives.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Source | IC50 Value | Reference |
|---|---|---|---|
| α-Amylase | Pancreatic, Salivary | 0.1 mg/mL | [6] |
| α-Glucosidase | Not Specified | Potent Inhibition | [8] |
| PTP1B | Recombinant | Varies by derivative |[5] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | OA Dose | Effect | Duration | Reference |
|---|---|---|---|---|
| Prediabetic Humans | Not Specified | 23% blood glucose reduction 30 min post-meal | Single Dose | [6] |
| GK/Jcl Diabetic Rats | Not Specified | Significant hypoglycemic effect post-starch meal | Single Dose | [6] |
| Obese Diabetic Mice | 20 mg/kg/day | Reduced body/liver weight, enhanced insulin signaling | 14 days | [8] |
| db/db Mice | 250 mg/kg (combo) | Synergistic effect with metformin on glucose control | 4 weeks | [8] |
| STZ-Induced Rats | Not Specified | Significant blood glucose lowering | Not Specified |[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are generalized from studies on oleanolic acid and its derivatives and can be adapted for this compound.
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Test Compound: Dissolve this compound in DMSO to create a stock solution, then prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a positive control (e.g., Acarbose).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M). Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage inhibition and determine the IC50 value by plotting inhibition versus compound concentration.
In Vivo Study in Streptozotocin (STZ)-Induced Diabetic Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize for one week with standard pellet diet and water ad libitum.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (dose range: 35-60 mg/kg body weight).
-
Provide a 5% glucose solution for 24 hours post-injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein. Rats with glucose levels >250 mg/dL are considered diabetic and selected for the study.
-
Experimental Design:
-
Group 1: Normal Control (vehicle only)
-
Group 2: Diabetic Control (vehicle only)
-
Group 3-5: Test Groups (e.g., 10, 20, 40 mg/kg of this compound, administered orally)
-
Group 6: Positive Control (e.g., Metformin, 100 mg/kg, oral)
-
-
Treatment: Administer the respective treatments daily via oral gavage for a period of 28-45 days.
-
Monitoring: Record body weight and fasting blood glucose levels weekly.
-
Terminal Procedures:
-
On the final day, perform an Oral Glucose Tolerance Test (OGTT).
-
Following the study, euthanize the animals and collect blood for biochemical analysis (insulin, lipid profile, liver/kidney function markers) and tissues (pancreas, liver, muscle) for histopathology and molecular analysis (e.g., Western blotting for protein expression in signaling pathways).
-
Conclusion and Future Directions
While direct evidence is sparse, the structural analogy of this compound to oleanolic acid provides a compelling rationale for its investigation as an anti-diabetic agent. The plausible mechanisms include inhibition of digestive enzymes and modulation of critical insulin signaling pathways like PI3K/Akt and AMPK. The quantitative data and established protocols for oleanolic acid presented herein offer a robust starting point for researchers.
Future work should focus on:
-
In vitro screening: Confirming the inhibitory activity of this compound against α-amylase and α-glucosidase.
-
Cell-based assays: Investigating its effect on glucose uptake in cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes) and its impact on insulin signaling protein phosphorylation.
-
In vivo studies: Utilizing established diabetic animal models, such as the STZ-induced model, to validate its efficacy in lowering blood glucose, improving insulin sensitivity, and assessing its overall safety profile.
Systematic investigation of this compound is warranted to determine if it represents a novel and effective therapeutic lead for the management of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Extracts for Type 2 Diabetes: From Traditional Medicine to Modern Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic effect of oleanolic acid: a promising use of a traditional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical basis of the antidiabetic activity of oleanolic acid and related pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
Methodological & Application
Application Note: Evaluating the Cytotoxicity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[2] This application note provides a detailed protocol for determining the cytotoxic effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpene acid, on cancer cell lines. This compound has shown inhibitory activity against gastric cancer cells (SGC-7901 and BGC-823) in previous studies.[6]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of dark purple, insoluble formazan crystals.[1] These crystals are then dissolved using a solubilization solution, such as Dimethyl sulfoxide (B87167) (DMSO).[3][5][7] The intensity of the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[1][3][5] The absorbance is directly correlated with the number of metabolically active, and therefore viable, cells.
Experimental Workflow
The overall workflow of the MTT assay for cytotoxicity testing is depicted below.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Transwell Migration Assay Using 28-Hydroxy-3-oxoolean-12-en-29-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring oleanane-type triterpenoid (B12794562) that has demonstrated significant anti-cancer properties. Notably, this compound has been shown to inhibit the migration and invasion of cancer cells, a critical process in tumor metastasis.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing a Transwell migration assay to evaluate the inhibitory effects of this compound on cancer cell migration.
The Transwell migration assay is a widely used in vitro method to study cell motility in response to a chemoattractant.[3][4][5] The assay utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment, creating a chemical gradient that induces cell migration through the pores of the membrane.[4][5] The efficacy of a compound in inhibiting cell migration is determined by quantifying the number of cells that successfully traverse the membrane.[3][6]
Mechanism of Action
This compound has been observed to inhibit the migration and invasion of human gastric cancer cells, specifically SGC-7901 and BGC-823 cell lines, in a dose-dependent manner.[1][2][] The underlying mechanism of this inhibition is associated with the downregulation of key players in the metastatic process. The compound has been found to decrease the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[1][2][]
EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced motility and invasiveness. By inhibiting EMT-related proteins, this compound may prevent cancer cells from gaining the migratory capabilities necessary for metastasis. Furthermore, MMPs are a family of enzymes responsible for degrading the extracellular matrix (ECM), a crucial step for cancer cells to invade surrounding tissues and enter the bloodstream. The downregulation of MMPs by this compound further contributes to its anti-migratory and anti-invasive effects. While the precise upstream signaling cascade is still under investigation, oleanane (B1240867) triterpenoids are known to modulate various pathways involved in cell migration, including the PI3K/Akt and MAPK/ERK pathways.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on the migration of SGC-7901 and BGC-823 human gastric cancer cells, as determined by a Transwell migration assay.
| Cell Line | Treatment Concentration (µM) | Inhibition of Migration (%) |
| SGC-7901 | 10 | Statistically Significant |
| 20 | Statistically Significant | |
| 40 | Statistically Significant | |
| BGC-823 | 10 | Statistically Significant |
| 20 | Statistically Significant | |
| 40 | Statistically Significant |
Note: The original research article reported statistically significant and dose-dependent decreases in the number of migrating cells. For illustrative purposes, this table indicates a "Statistically Significant" inhibition. For precise quantitative values, refer to the original publication.
Experimental Protocols
Protocol: Transwell Migration Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on the migration of cancer cells.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., SGC-7901, BGC-823)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., complete medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope
-
Cell counting chamber (hemocytometer) or automated cell counter
-
Laminar flow hood
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture the cancer cells in complete medium until they reach 80-90% confluency.[4]
-
Cell Starvation: The day before the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium. Seed the cells in a new flask and incubate for 12-24 hours. This step is crucial to reduce basal migration and increase the response to the chemoattractant.
-
Preparation of Transwell Plate:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[4]
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding:
-
Detach the starved cells and perform a cell count.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO) and an untreated control.
-
Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the upper chamber of each Transwell insert.[4]
-
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 12-24 hours (the optimal incubation time may vary depending on the cell type).
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in the staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained (migrated) cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields).
-
Calculate the average number of migrated cells per field for each condition.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow of the Transwell migration assay.
Putative Signaling Pathway
Caption: Putative signaling pathway for migration inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic oleanane triterpenoid suppresses adhesion, migration and invasion of highly metastatic melanoma cells by modulating gelatinase signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthetic oleanane triterpenoids inhibit migration and invasion of human breast cancer cells through downregulated expression of the ITGB1/PTK2/PXN pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanolic acid stimulation of cell migration involves a biphasic signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by 28-Hydroxy-3-oxoolean-12-en-29-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a novel oleanane-type triterpenoid (B12794562) acid isolated from Celastrus orbiculatus, has demonstrated significant anti-tumor activity. Notably, it inhibits the migration and invasion of human gastric cancer cells.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the compound's mechanism of action, specifically its impact on proteins involved in the Epithelial-Mesenchymal Transition (EMT) and extracellular matrix degradation.
Overview of Protein Targets and Signaling Pathways
This compound exerts its anti-metastatic effects by modulating key protein networks that govern cell motility and invasion. Western blot analyses have shown that this compound particularly affects the expression of Matrix Metalloproteinases (MMPs) and hallmark proteins of the EMT process.[1][2]
The primary signaling pathway influenced is the EMT pathway. During EMT, epithelial cells lose their polarity and cell-cell adhesion, gaining migratory and invasive properties to become mesenchymal cells. This transition is a critical process in cancer metastasis. This compound appears to reverse key aspects of this transition by upregulating epithelial markers and downregulating mesenchymal markers.[1][2] Concurrently, it modulates the activity of MMPs, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.[1][2]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the dose-dependent effects of this compound on target protein expression in SGC-7901 and BGC-823 human gastric cancer cell lines after 24 hours of treatment. Data is presented as a qualitative summary of changes observed in Western blot experiments.
Table 1: Effect on Matrix Metalloproteinases and Their Inhibitor
| Cell Line | Target Protein | 40 µM | 80 µM | 160 µM |
| SGC-7901 | MMP-2 | ↓ | ↓↓ | ↓↓↓ |
| MMP-9 | ↓ | ↓↓ | ↓↓↓ | |
| TIMP-1 | ↑ | ↑↑ | ↑↑↑ | |
| BGC-823 | MMP-2 | ↓ | ↓↓ | ↓↓↓ |
| MMP-9 | ↓ | ↓↓ | ↓↓↓ | |
| TIMP-1 | ↑ | ↑↑ | ↑↑↑ | |
| Arrow notation: ↓ signifies a decrease and ↑ signifies an increase in protein expression relative to an untreated control. The number of arrows indicates the magnitude of the change. |
Table 2: Effect on Epithelial-Mesenchymal Transition (EMT) Marker Proteins
| Cell Line | Target Protein | 40 µM | 80 µM | 160 µM |
| SGC-7901 | E-cadherin | ↑ | ↑↑ | ↑↑↑ |
| N-cadherin | ↓ | ↓↓ | ↓↓↓ | |
| Vimentin | ↓ | ↓↓ | ↓↓↓ | |
| BGC-823 | E-cadherin | ↑ | ↑↑ | ↑↑↑ |
| N-cadherin | ↓ | ↓↓ | ↓↓↓ | |
| Vimentin | ↓ | ↓↓ | ↓↓↓ | |
| Arrow notation: ↓ signifies a decrease and ↑ signifies an increase in protein expression relative to an untreated control. The number of arrows indicates the magnitude of the change. |
Experimental Protocols
A detailed protocol for the Western blot analysis is provided below, based on methodologies used in the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823 are used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare stock solutions of this compound in DMSO. When cells reach approximately 80% confluence, treat them with varying concentrations of the compound (e.g., 0, 40, 80, 160 µmol/L) for 24 hours. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Protein Extraction and Quantification
-
Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add RIPA lysis buffer containing a protease inhibitor cocktail to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
Western Blot Workflow
The following diagram illustrates the key steps in the Western blot protocol.
Detailed Western Blotting Steps
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MMP-2, anti-MMP-9, anti-TIMP-1, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and anti-β-actin as a loading control) overnight at 4°C. Dilute antibodies according to manufacturer recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin) for comparison across samples.
References
Application Notes and Protocols for the Quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. This class of compounds, found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Notably, research has indicated its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and antiviral agent. For instance, studies have shown that this compound, isolated from Celastrus orbiculatus, can inhibit the migration and invasion of human gastric cancer cells.[1][2] Given its therapeutic potential, robust and reliable methods for the quantification of this compound in plant extracts are crucial for quality control, standardization of herbal preparations, and further pharmacological research.
This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.
Data Presentation
As no specific quantitative data for this compound in plant extracts was found in the public domain, the following table presents a hypothetical data set to illustrate the expected results from the described protocol. This table showcases the quantification of the target analyte in different batches of Celastrus orbiculatus root extract.
| Sample ID | Plant Part | Extraction Method | Concentration (mg/g of dry weight) ± SD |
| CO-R-001 | Root | Ultrasonic | 1.25 ± 0.08 |
| CO-R-002 | Root | Soxhlet | 1.42 ± 0.11 |
| CO-L-001 | Leaf | Maceration | 0.31 ± 0.04 |
This data is for illustrative purposes only.
Experimental Protocols
Sample Preparation: Extraction of this compound from Celastrus orbiculatus
This protocol describes an efficient method for extracting triterpenoids from dried plant material.
Materials:
-
Dried and powdered Celastrus orbiculatus plant material (roots or stems recommended)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 1.2-1.5) two more times with fresh methanol.
-
Combine all the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Liquid-Liquid Partitioning (Optional, for cleaner sample):
-
Redissolve the dried extract in 20 mL of a 50:50 (v/v) mixture of methanol and water.
-
Transfer the solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 20 mL of n-hexane and shaking vigorously for 2 minutes. Allow the layers to separate and discard the upper n-hexane layer (this removes non-polar compounds like fats and chlorophyll).
-
Repeat the n-hexane wash two more times.
-
Extract the aqueous methanol layer three times with 20 mL of dichloromethane.
-
Combine the dichloromethane fractions and evaporate to dryness.
-
-
Sample Reconstitution:
-
Dissolve the final dried extract in 1.0 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Quantification Protocol
This protocol outlines the chromatographic conditions for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C30 column may also provide enhanced separation for structurally similar triterpenoids.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 40 60 20 10 90 25 10 90 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Calibration:
-
Prepare a stock solution of a certified reference standard of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Putative Signaling Pathway Inhibition
Oleanane triterpenoids are known to modulate various signaling pathways involved in cancer progression. While the specific pathway for this compound is not fully elucidated, based on the activity of similar compounds, it is hypothesized to inhibit pro-survival pathways like PI3K/Akt/mTOR.
Caption: Putative inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Studying 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is an oleanane-type triterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3][4] Specifically, this compound has been shown to inhibit the production of inflammatory cytokines, suppress the migration and invasion of gastric cancer cells, and exhibit antiviral properties.[][6][7] These application notes provide detailed protocols for investigating the cytotoxic and anti-inflammatory properties of this compound in vitro, laying the groundwork for further drug development and mechanistic studies.
Compound Preparation and Storage
Proper handling of this compound is crucial for obtaining reproducible results.
-
Solubilization: Triterpenoids are often poorly soluble in aqueous solutions. A stock solution should be prepared by dissolving the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] For example, create a 10 mM stock solution in 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Before evaluating the biological activity of a compound, it is essential to determine its cytotoxic concentration range. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]
Recommended Cell Lines
The choice of cell line depends on the research question. Based on the known activities of oleanane (B1240867) triterpenoids, the following cell lines are recommended for initial screening.
| Cell Line | Type | Rationale for Use | Culture Medium |
| RAW 264.7 | Murine Macrophage | Model for studying inflammation; used to assess anti-inflammatory effects by measuring nitric oxide (NO) and cytokine production.[10] | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| SGC-7901 / BGC-823 | Human Gastric Cancer | Previously used to demonstrate the anti-migratory and anti-invasive effects of the target compound.[6][7] | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin |
| HepG2 | Human Hepatocellular Carcinoma | Common model for general cytotoxicity screening of triterpenoids.[11][12][13] | MEM, 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA |
| MCF-7 | Human Breast Adenocarcinoma | Widely used for screening potential anti-cancer agents.[14][15] | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
DMEM: Dulbecco's Modified Eagle Medium; RPMI: Roswell Park Memorial Institute medium; MEM: Minimum Essential Medium; FBS: Fetal Bovine Serum; NEAA: Non-Essential Amino Acids.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16] This allows viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[8][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][16]
Data Presentation
The results should be expressed as a percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.
| Concentration (µM) | Absorbance (OD 570nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.21 ± 0.07 | 96.8% |
| 5 | 1.10 ± 0.09 | 88.0% |
| 10 | 0.85 ± 0.06 | 68.0% |
| 25 | 0.55 ± 0.05 | 44.0% |
| 50 | 0.25 ± 0.03 | 20.0% |
| 100 | 0.10 ± 0.02 | 8.0% |
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Assay
Oleanane triterpenoids are well-known for their anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO). This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the compound's ability to inhibit NO production using the Griess assay. The Griess assay quantitatively determines nitrite (B80452) (NO₂⁻), a stable end-product of NO, in the cell culture supernatant.[10][17]
Experimental Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[10]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50-100 µL of the collected supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light.[18]
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[10] The purple color intensity is proportional to the nitrite concentration.[17]
Data Presentation
Calculate the nitrite concentration in each sample using the standard curve. Present the data as a percentage of NO production relative to the LPS-stimulated vehicle control.
| Treatment | Nitrite Concentration (µM) | % NO Production (Relative to LPS Control) |
| Untreated | 2.5 ± 0.5 | 4.5% |
| LPS (1 µg/mL) | 55.2 ± 3.1 | 100% |
| LPS + Compound (5 µM) | 38.6 ± 2.5 | 69.9% |
| LPS + Compound (10 µM) | 21.4 ± 1.8 | 38.8% |
| LPS + Compound (25 µM) | 9.8 ± 1.1 | 17.8% |
Investigation of Molecular Mechanism: NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20][21] Upon stimulation by LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Suggested Experiments
-
Western Blot Analysis: Measure the protein levels of key components of the NF-κB pathway. Assess the phosphorylation of IκBα and the total protein levels of iNOS and COX-2 in cell lysates from LPS-stimulated RAW 264.7 cells treated with the compound. A reduction in p-IκBα, iNOS, and COX-2 would suggest inhibition of the NF-κB pathway.
-
Immunofluorescence: Visualize the nuclear translocation of the NF-κB p65 subunit. In untreated, LPS-stimulated cells, p65 will be located in the nucleus. Effective inhibition by the compound would result in p65 being retained in the cytoplasm.
NF-κB Signaling Pathway Diagramdot
// Connections TLR4 -> IKK [label="Activates"]; IKK -> NFkB_IkB [label="Phosphorylates IκB"]; NFkB_IkB -> IkB_p [style=dashed]; NFkB_IkB -> NFkB_nuc [label="Releases NF-κB"]; IkB_p -> IkB [label="Re-synthesis", style=dotted, dir=back]; NFkB_nuc -> DNA [label="Translocates & Binds"]; DNA -> Genes [label="Transcription"];
// Compound Inhibition Point Compound [label="28-Hydroxy-3-oxoolean-\n12-en-29-oic acid", shape=box, fillcolor="#FFFFFF", color="#EA4335", style="filled,dashed", fontcolor="#202124"]; Compound -> IKK [label="Inhibits?", color="#EA4335", style=dashed, arrowhead=T]; }
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in culture media"
Welcome to the technical support center for 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in culture media.
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the culture medium. | Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to an aqueous medium can cause the hydrophobic compound to "crash out" of solution.[1][2] | 1. Pre-warm the culture medium to 37°C before adding the compound.[3]2. Add the stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid dispersion.[1][2]3. Employ a serial dilution method. First, create an intermediate dilution of the high-concentration stock in pure DMSO. Then, add this intermediate stock to the pre-warmed medium.[2] |
| High Final Concentration: The desired final concentration of the compound in the medium may exceed its solubility limit.[2] | Perform a solubility test to determine the maximum practical concentration in your specific culture medium. Start with a lower concentration and gradually increase it. | |
| Precipitate forms over time during incubation. | Temperature or pH Shift: Changes in temperature between the lab bench and a 37°C/5% CO₂ incubator can alter solubility. The CO₂ environment can also slightly lower the pH of the medium, potentially affecting compound stability.[3] | 1. Ensure the medium is properly buffered for the incubator's CO₂ concentration.[3]2. Before adding to cells, prepare the final working solution and incubate it under culture conditions (37°C, 5% CO₂) for a short period to confirm stability. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[3] | If using a serum-containing medium, consider that while serum proteins can aid solubility, this effect is limited.[1] If issues persist, testing in a simpler buffered saline solution (like PBS) can help determine if media components are the primary issue.[1] | |
| Inconsistent or No Biological Effect Observed. | Loss of Compound due to Precipitation: If the compound has precipitated, the actual concentration in solution will be lower than intended, leading to unreliable results. | Visually inspect the culture medium for any signs of precipitation (cloudiness, crystals) before and during the experiment. If precipitation is observed, the experiment should be repeated with improved solubilization techniques. Filtering the medium is not recommended as it will remove the active compound.[1] |
| Cell Toxicity from Solvent: High concentrations of the solvent (e.g., DMSO) can be toxic to cells, masking the specific effects of the compound. | Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.[1] Run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-specific effects on your cells.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring oleanane-type triterpenoid.[4] These compounds are known for a variety of biological activities and are often investigated for their therapeutic potential.[] This specific compound has been shown to inhibit the migration and invasion of human gastric cancer cells in vitro.[4]
Q2: What are the chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.69 g/mol |
| General Solubility | As a triterpenoid, it is a lipophilic substance, generally insoluble in water but soluble in organic solvents.[6] |
Q3: What is the best solvent to prepare a stock solution?
A3: For hydrophobic compounds like this triterpenoid, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution for cell culture experiments.[1][2] Methanol and ethanol (B145695) are also potential solvents for oleanane-type compounds.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your culture medium should be kept at or below 0.5% (v/v). However, for sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is often recommended.[3] It is always best practice to include a vehicle control in your experimental design.
Q5: Can I store the stock solution of this compound?
A5: Yes. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[2][3]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.71 mg of this compound (Molecular Weight = 470.69 g/mol ).
-
Dissolve in DMSO: Add 1 mL of sterile, high-purity DMSO to the weighed compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C and sonicate briefly until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for Diluting the Stock Solution into Culture Medium
This protocol is for preparing a final concentration of 40 µM in the culture medium.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath or incubator.
-
Prepare Working Solution: While gently swirling the pre-warmed medium, add the appropriate volume of the 10 mM stock solution. For a 40 µM final concentration, this would be a 1:250 dilution (e.g., 4 µL of stock solution into 996 µL of medium).
-
Mix Gently: Immediately after adding the stock, mix the solution gently but thoroughly to ensure even dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Visualizations
Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing and diluting the compound.
Proposed Signaling Pathway Inhibition
Based on existing research, this compound has been shown to inhibit key processes involved in cancer cell metastasis.[4]
Caption: Inhibition of EMT and MMPs by the compound.
References
Technical Support Center: Optimizing Dosage of 28-Hydroxy-3-oxoolean-12-en-29-oic acid for In Vitro Assays
Welcome to the technical support center for 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a triterpenoid (B12794562) acid with low aqueous solubility. Therefore, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this class of compounds. For example, a 1 mmol/L stock solution in DMSO has been used for in vitro studies.[1] Always ensure the compound is fully dissolved before further dilution into your aqueous cell culture medium.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into the cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to pre-warm the cell culture medium to 37°C and add the stock solution dropwise while gently vortexing. This rapid mixing helps to avoid localized high concentrations of the compound. Additionally, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. For initial experiments, a dose-response study is recommended. Based on studies on human gastric cancer cell lines (SGC-7901 and BGC-823), concentrations ranging from 10 µmol/L to 160 µmol/L have been shown to inhibit cell migration and invasion in a dose-dependent manner.[2]
Q4: Is this compound cytotoxic?
A4: Like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations. In studies with SGC-7901 and BGC-823 gastric cancer cells, concentrations of 40, 80, and 160 µmol/L were used for migration and invasion assays after determining that the IC50 values for cytotoxicity were higher (156.03 µmol/L for SGC-7901 and 142.2 µmol/L for BGC-823).[2] It is crucial to determine the cytotoxic profile of the compound in your specific cell line using an appropriate cell viability assay before proceeding with functional assays.
Q5: I am using an MTT assay to assess cell viability and getting inconsistent results. What could be the issue?
A5: Triterpenoid compounds can sometimes interfere with tetrazolium-based assays like MTT by directly reducing the tetrazolium salt to formazan (B1609692), leading to artificially high absorbance readings. It is advisable to include a "compound only" control (compound in medium without cells) to check for direct reduction. If interference is observed, consider washing the cells with phosphate-buffered saline (PBS) to remove the compound before adding the MTT reagent, or use an alternative viability assay such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
-
Symptom: Visible precipitate in the stock solution or upon dilution in aqueous media.
-
Possible Cause: The compound's hydrophobic nature leads to low aqueous solubility.
-
Solutions:
-
Proper Stock Preparation: Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before any aqueous dilution.
-
Controlled Dilution: Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing to facilitate dispersion.
-
Lower Final Concentration: If precipitation persists, try lowering the final working concentration of the compound.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.
-
Issue 2: Unexpected Cytotoxicity
-
Symptom: High levels of cell death observed at concentrations expected to be non-toxic.
-
Possible Cause: The specific cell line may be more sensitive to the compound, or the solvent concentration may be too high.
-
Solutions:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%).
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Issue 3: Lack of Expected Biological Effect
-
Symptom: The compound does not produce the anticipated biological response.
-
Possible Cause: The concentration may be too low, the compound may have degraded, or the experimental endpoint is not appropriate.
-
Solutions:
-
Increase Concentration: Based on your initial dose-response, you may need to test higher concentrations.
-
Check Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and prepare fresh stock solutions.
-
Positive Controls: Use a known positive control for your assay to ensure the experimental setup is working correctly.
-
Alternative Assays: Consider using different assays to measure the biological activity of interest.
-
Data Presentation
Table 1: Reported In Vitro Effective Concentrations and Cytotoxicity of this compound
| Cell Line | Assay Type | Effective Concentration (µmol/L) | IC50 (µmol/L) | Incubation Time (h) | Reference |
| SGC-7901 (Human Gastric Cancer) | Migration & Invasion | 40, 80, 160 (dose-dependent inhibition) | 156.03 | 24, 48, 72 | [2] |
| BGC-823 (Human Gastric Cancer) | Migration & Invasion | 40, 80, 160 (dose-dependent inhibition) | 142.2 | 24, 48, 72 | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assessment (Wound Healing Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of the compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Cell Invasion Assessment (Transwell Assay)
-
Chamber Preparation: Pre-coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the Transwell insert. Add the test compound at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Putative signaling pathways affected by this compound.
References
"troubleshooting inconsistent results in 28-Hydroxy-3-oxoolean-12-en-29-oic acid experiments"
Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) compound found in various plants, including Celastrus orbiculatus and Rhododendron Chinensis. It has garnered significant interest in the scientific community due to its diverse biological activities, which include anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties.[1] A primary research application is investigating its dose-dependent inhibitory effects on the migration and invasion of cancer cells, particularly in gastric cancer models.[2][3]
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are suitable solvents. A related compound, 3-Oxo-olean-12-en-28-oic acid, is soluble in these organic solvents.
-
Stock Solution Concentration: Prepare a stock solution of 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 4.71 mg of the compound (Molecular Weight: 470.68 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?
Inconsistent results in tetrazolium-based assays like MTT and XTT are a common issue when working with triterpenoid compounds.
-
Direct Reduction of Tetrazolium Salts: Triterpenoids can directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal and an overestimation of cell viability.
-
Compound Precipitation: The compound may precipitate out of the culture medium at higher concentrations or over time, leading to variable effects on the cells.
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Metabolic Effects: The compound might be altering cellular metabolism, which can affect the assay results without necessarily causing cell death.
To address these issues, it is crucial to include proper controls and consider alternative assays.
Troubleshooting Guides
Issue 1: Inconsistent Results in MTT or XTT Assays
Symptoms:
-
High background absorbance in wells with the compound but no cells.
-
Poor dose-response curve.
-
Results are not reproducible between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MTT/XTT assay results.
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for Triterpenoid Interference | Mitigation Strategy |
| MTT/XTT | Enzymatic reduction of tetrazolium salt | High | Wash cells before adding reagent; use "compound only" controls. |
| SRB | Staining of total cellular protein | Low | Ensure compound does not interfere with protein binding. |
| CellTiter-Glo® | Quantification of ATP | Low | Ensure compound does not directly inhibit luciferase. |
Issue 2: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or culture medium after dilution.
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Inconsistent biological activity.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous culture medium.
-
Gentle warming (to 37°C) and vortexing can aid dissolution.
-
-
Serial Dilutions:
-
When diluting the stock solution into the culture medium, add it dropwise while gently vortexing the medium to prevent immediate precipitation.
-
Perform serial dilutions in the culture medium rather than making a large single dilution.
-
-
Final Solvent Concentration:
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same concentration of the solvent) in your experiments.
-
Experimental Protocols
Protocol: Cell Migration (Wound Healing) Assay
This protocol is a general guideline for assessing the effect of this compound on the migration of adherent cancer cells.
Materials:
-
Adherent cancer cells (e.g., SGC-7901 gastric cancer cells)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
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6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Wound Creation:
-
Aspirate the culture medium and gently wash the cells with PBS.
-
Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells again with PBS to remove any detached cells.
-
-
Treatment:
-
Add serum-free medium containing different concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) to the respective wells. Include a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations (mark the bottom of the plate for reference). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at each time point for each treatment condition.
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Calculate the percentage of wound closure relative to the 0-hour time point.
-
Data Presentation: Hypothetical Wound Healing Assay Results
| Concentration (µM) | Wound Closure at 24h (%) |
| 0 (Vehicle) | 85 ± 5 |
| 10 | 70 ± 6 |
| 20 | 55 ± 4 |
| 40 | 30 ± 5 |
| 80 | 15 ± 3 |
Signaling Pathway
Mechanism of Action: Inhibition of Cancer Cell Migration and Invasion
Research has shown that this compound can inhibit the migration and invasion of gastric cancer cells by downregulating the expression of proteins involved in the Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).
References
"stability of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in solution"
Welcome to the technical support center for 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid compound in a suitable organic solvent such as methanol, ethanol, or DMSO.[1][3] It is advisable to start with a small quantity to ensure complete dissolution before scaling up. Gentle warming and sonication may aid in dissolution, but care should be taken to avoid degradation.
Q3: What are the recommended storage conditions for this compound in both solid form and in solution?
A3:
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Solid Form: Store the compound in a tightly sealed container, protected from light, in a cool and dry place.
-
In Solution: Stock solutions should be stored at low temperatures, typically -20°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Similar triterpenoids are known to be sensitive to light, so amber vials or containers wrapped in foil should be used.[1]
Q4: What is the expected stability of this compound in aqueous solutions?
A4: Direct stability data for this compound in aqueous solutions is limited. However, due to its poor aqueous solubility, precipitation is a primary concern when diluting a stock solution into an aqueous buffer. The stability in aqueous media will likely be influenced by pH. Under alkaline conditions, the carboxylic acid moiety can form a more water-soluble salt, which might improve its solubility and apparent stability in solution.[1] Conversely, acidic conditions could potentially lead to degradation, although some related triterpenoids show high stability even in boiling hydrochloric acid.[4]
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, potential degradation could occur through oxidation of the hydroxyl group, reactions involving the ketone functionality, or modifications to the double bond in the oleanane (B1240867) skeleton. Forced degradation studies would be necessary to identify specific degradation products and pathways.[5][6][7][8]
Troubleshooting Guides
Issue 1: Precipitation of the compound upon dilution of the stock solution in an aqueous buffer.
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Cause: The poor aqueous solubility of this compound.
-
Solutions:
-
Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous buffer.
-
Increase the percentage of organic co-solvent: If your experimental system allows, increasing the proportion of the organic solvent from your stock solution in the final mixture can help maintain solubility.
-
Adjust the pH: For some triterpenoid (B12794562) acids, increasing the pH to deprotonate the carboxylic acid can enhance aqueous solubility.[1] However, the impact of pH on the stability of this specific compound should be experimentally verified.
-
Use of solubilizing agents: Consider the use of excipients such as cyclodextrins, which have been shown to improve the solubility of other triterpenoids.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to the degradation of the compound in the stock solution or in the assay medium.
-
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before use.
-
Minimize exposure to light: Protect all solutions containing the compound from light by using amber tubes or covering them with foil.[1]
-
Assess stability in assay medium: Perform a preliminary experiment to determine the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
Verify stock solution integrity: If you suspect degradation of your stock solution, it is best to prepare a fresh stock from the solid compound.
-
Data Presentation
Table 1: General Solubility of Structurally Similar Oleanane Triterpenoids
| Solvent | Solubility | Reference |
| Water | Poorly soluble (<0.1 mg/mL for Oleanolic Acid) | [1] |
| Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a fume hood.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of the chosen organic solvent (e.g., DMSO, methanol, or ethanol) to dissolve the compound.
-
Mixing: Gently swirl the flask. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Dilution: Once fully dissolved, add the solvent to the final volume and mix thoroughly.
-
Storage: Store the stock solution in amber vials at -20°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[5][6][7][8] A general approach is outlined below.
-
Preparation: Prepare solutions of this compound in a suitable solvent system.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a UV lamp.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under normal conditions) to identify and quantify the degradation products.
Visualizations
Caption: Workflow for preparing and using solutions of this compound.
Caption: Potential degradation pathways for this compound under stress.
References
- 1. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Oxo-olean-12-en-28-oic acid | 17990-42-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
"preventing degradation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a pentacyclic triterpenoid (B12794562) compound. These types of compounds are of significant interest in drug development due to their diverse biological activities. Maintaining the structural integrity of this molecule during extraction is crucial for accurate quantification, characterization, and evaluation of its therapeutic potential. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.
Q2: What are the most critical factors that can cause degradation of this compound during extraction?
A2: The primary factors that can lead to the degradation of oleanane-type triterpenoids like this compound include exposure to high temperatures, harsh pH conditions (both acidic and basic), and the presence of oxidative agents. The specific functional groups of this molecule—a hydroxyl group, a ketone, a carboxylic acid, and a carbon-carbon double bond—are susceptible to various chemical reactions under suboptimal extraction conditions.
Q3: What are the initial signs that my sample of this compound may be degrading?
A3: Initial indicators of degradation can often be observed during analytical procedures such as High-Performance Liquid Chromatography (HPLC). You may notice the appearance of unexpected peaks, a decrease in the peak area of the target compound, or changes in the retention time. Visually, a change in the color of the extract might also suggest that chemical changes have occurred.
Q4: How should I properly prepare my plant material before extraction to minimize degradation?
A4: Proper pre-extraction handling is critical. Plant materials should be dried at a controlled, mild temperature (e.g., 40-50°C) to reduce water content, which can participate in hydrolytic degradation. After drying, the material should be ground into a fine powder to ensure efficient extraction.[1] Store the powdered material in a cool, dark, and dry place to prevent photochemical and oxidative degradation prior to extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of the Target Compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure the plant material is finely powdered for maximum surface area contact with the solvent. - Increase the extraction time or the number of extraction cycles. - Optimize the solvent-to-solid ratio; a higher volume of solvent may be needed. |
| Degradation due to High Temperature | - If using heat-reflux or Soxhlet extraction, lower the temperature. For many triterpenoids, temperatures between 40-70°C are effective without causing significant degradation.[2] - Consider alternative, non-heat-based extraction methods such as maceration or ultrasonic-assisted extraction at room temperature. |
| Inappropriate Solvent Choice | - The polarity of the extraction solvent is crucial. For oleanane-type triterpenoids, polar to medium-polar solvents like ethanol, methanol, or ethyl acetate (B1210297) are generally effective.[3] - Experiment with different solvent systems to find the optimal one for your specific plant matrix. |
Problem 2: Appearance of Unidentified Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | - High temperatures can cause isomerization or other structural rearrangements. Reduce the extraction temperature and re-analyze the extract. |
| pH-Induced Degradation | - The presence of acidic or basic compounds in the plant matrix can catalyze degradation. Consider neutralizing the initial plant material slurry or using a buffered extraction solvent. |
| Oxidation | - The double bond in the oleanane (B1240867) structure is susceptible to oxidation. - Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Add antioxidants, such as ascorbic acid or BHT, to the extraction solvent. |
| Hydrolysis of Functional Groups | - The carboxylic acid and hydroxyl groups can undergo reactions. - Ensure all solvents are anhydrous to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Cold Maceration for Extraction
This method minimizes thermal degradation.
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction:
-
Place the powder in a flask and add 100 mL of 95% ethanol.
-
Seal the flask and keep it on a shaker at room temperature for 48 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the dried extract at -20°C in a desiccator.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method enhances extraction efficiency at lower temperatures.
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction:
-
Place the powder in a flask with 100 mL of methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration: Follow steps 3 and 4 from the Cold Maceration protocol.
Quantitative Data Summary
The following table summarizes typical extraction conditions and yields for similar triterpenoids from plant sources. Note that yields are highly dependent on the plant species and the specific extraction parameters.
| Compound | Plant Source | Extraction Method | Solvent | Temperature (°C) | Yield | Reference |
| Oleanolic Acid | Olea europaea (leaves) | Soxhlet | Methanol | Boiling Point | 8.22 g (from unspecified amount) | Jaafar, et al.[3] |
| Oleanolic Acid | Parinari curatellifolia (stem bark) | Cold Maceration | Methanol, Ethyl Acetate, n-Hexane | Room Temp. | 8.2% w/w | Mshelia et al.[3] |
| Betulinic Acid | Melaleuca sp. | Soaking | Methanol, Chloroform, Hexane | Room Temp. | Not specified | [4] |
| Oleanolic Acid | Clematis armandii (stems) | Maceration | Methanol | Room Temp. | Not specified | Ha Minh[3] |
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential sites on the this compound molecule that are susceptible to degradation during extraction.
Caption: Potential degradation sites and corresponding reactions.
General Extraction and Purification Workflow
This workflow outlines the general steps from raw plant material to a purified extract of this compound.
Caption: A generalized workflow for extraction and purification.
References
Technical Support Center: Cell Line Specific Responses to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Related Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid and other oleanane-type triterpenoids. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What could be the reason?
A1: The cytotoxic response to this compound can be highly cell-line specific. For instance, this compound has shown significant growth inhibitory effects on human gastric cancer cell lines SGC-7901 and BGC-823.[1][2] However, its efficacy against other cancer types has not been extensively documented. The differential response could be due to variations in:
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Metabolic activity: Different cell lines may metabolize the compound at varying rates.
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Target expression: The molecular targets of the compound may be expressed at different levels in your cell line.
-
Membrane permeability: The ability of the compound to enter the cells can differ.
-
Status of signaling pathways: The activity of pathways involved in cell survival and apoptosis can vary significantly between cell lines. For example, the p53 status of a cell line can influence its response to triterpenoids like betulinic acid.[3]
Q2: We are observing conflicting results in our proliferation assays (e.g., MTT vs. cell counting). Why might this be happening?
A2: Discrepancies between different proliferation assays can arise from the mechanism of action of the compound. This compound and related triterpenoids can induce cell cycle arrest without immediately causing cell death.[4][5] An MTT assay measures metabolic activity, which might decrease due to cytostatic effects rather than direct cytotoxicity. In contrast, direct cell counting or a trypan blue exclusion assay will more accurately reflect the number of viable cells. It is advisable to use multiple assays to assess cell viability and proliferation.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound has been shown to inhibit the migration and invasion of gastric cancer cells by downregulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[2] Related oleanolic acid derivatives often induce apoptosis through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and caspases.[6][7][8] Some derivatives also affect signaling pathways such as NF-κB and MAPK.[7][9]
Q4: Are there known resistance mechanisms to oleanane-type triterpenoids?
A4: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to triterpenoids could include:
-
Overexpression of efflux pumps (e.g., P-glycoprotein).
-
Alterations in the apoptotic machinery (e.g., upregulation of anti-apoptotic proteins like Bcl-2).[10]
-
Changes in the activity of signaling pathways that promote cell survival.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell passage number and health | Ensure consistent use of cells within a narrow passage range. Regularly check for mycoplasma contamination. |
| Compound stability and storage | Prepare fresh stock solutions of the compound. Aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles. |
| Inconsistent cell seeding density | Optimize and standardize the initial cell seeding density for each cell line to ensure logarithmic growth during the experiment. |
| Assay timing | The duration of compound exposure can significantly impact IC50 values. Optimize and maintain a consistent incubation time.[1] |
Problem 2: No significant induction of apoptosis observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. |
| Cell line resistance | The selected cell line may be resistant to apoptosis induction by this compound. Consider testing other cell lines or investigating alternative cell death mechanisms like autophagy or necroptosis.[11] |
| Apoptosis detection method | The chosen assay may not be sensitive enough or timed correctly. Use multiple apoptosis assays, such as Annexin V/PI staining, caspase activity assays, and TUNEL staining, at different time points.[6] |
Data Presentation
Table 1: Cytotoxicity of this compound in Gastric Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| SGC-7901 | MTT | 72h | 156.03 | [2] |
| BGC-823 | MTT | 72h | 142.2 | [2] |
Table 2: Cytotoxicity of Oleanolic Acid and Its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | B16 2F2 | Mouse Melanoma | 4.8 | |
| Oleanolic Acid Derivative (AH-Me) | MCF-7 | Breast | 4.0 | [7] |
| Oleanolic Acid Derivative (AH-Me) | MDA-MB-453 | Breast | 6.5 | [7] |
| Oleanolic Acid Derivative (Compound 17) | PC3 | Prostate | 0.39 | |
| Oleanolic Acid Derivative (Compound 28) | A549 | Lung | 0.22 | [12] |
| Oleanolic Acid Derivative (Ionic Derivative 7) | Various | - | < 0.5 | [4] |
| Betulinic Acid Derivative (Compound 41) | HL-60 | Leukemia | 0.76 | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.[1][2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the optimized duration.
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Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.[6]
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blotting for EMT and MMP Markers
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate it with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and MMPs (e.g., MMP-2, MMP-9). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: A typical experimental workflow for investigating cell line specific responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 6. Oleanolic acid 3-acetate, a minor element of ginsenosides, induces apoptotic cell death in ovarian carcinoma and endometrial carcinoma cells via the involvement of a reactive oxygen species–independent mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"off-target effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in cellular assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid in cellular assays. The information is designed to help identify and address potential off-target effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the known primary cellular activities of this compound?
A1: this compound, a triterpene acid, has demonstrated several primary biological activities in cellular assays. It is known to possess anti-inflammatory, antiviral, and anticancer properties. Specifically, it can inhibit the production of inflammatory cytokines like TNF-α and suppress the enzyme cyclooxygenase-2 (COX-2).[1] In cancer cell lines, it has been shown to inhibit cell migration and invasion by reducing the expression of proteins related to the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[2][3][4]
Q2: What are potential off-target effects to consider when working with oleanane-type triterpenoids like this compound?
A2: While specific off-target data for this compound is limited in publicly available literature, the broader class of oleanane (B1240867) triterpenoids has been associated with several off-target activities. These can include general cytotoxicity at higher concentrations, disruption of cellular membranes, and promiscuous inhibition of multiple enzymes. Triterpenoids have been reported to inhibit enzymes such as DNA polymerases and topoisomerases. It is crucial to differentiate between a specific, intended biological effect and these potential off-target activities.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: While not classically defined as a PAIN, natural products, including triterpenoids, can sometimes exhibit PAIN-like behavior. This can include forming aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes, or interfering with assay readouts (e.g., fluorescence). Researchers should be vigilant for signs of assay interference, such as a steep dose-response curve or lack of a clear structure-activity relationship with analogs.
Q4: How can I distinguish between targeted anti-cancer effects and general cytotoxicity?
A4: To differentiate between a specific anti-proliferative effect and general cytotoxicity, it is recommended to:
-
Use a non-cancerous control cell line: Compare the IC50 values of the compound in your cancer cell line of interest with a relevant normal (non-transformed) cell line. A significantly lower IC50 in the cancer cell line suggests some level of selectivity.
-
Perform mechanistic assays at non-cytotoxic concentrations: Investigate effects on specific signaling pathways (e.g., EMT, apoptosis) at concentrations below the cytotoxic threshold.
-
Utilize real-time cell monitoring: Systems that continuously monitor cell health and proliferation can provide more detailed insights than endpoint assays.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the treatment media in your cell culture plates for any signs of compound precipitation, especially at higher concentrations. Check the solubility of the compound in your final assay medium.
-
Solution: If precipitation is observed, consider using a lower concentration range, increasing the solvent concentration (while ensuring the solvent itself is not toxic to the cells), or using a different formulation with solubility enhancers.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting Step: Run a cell-free assay to check for direct interference with the assay components. For example, add the compound to the assay reagents in the absence of cells to see if it quenches fluorescence or reacts with the detection reagents.
-
Solution: If interference is detected, consider using an alternative, orthogonal cell viability assay that relies on a different detection method (e.g., measure ATP levels vs. metabolic activity).
-
Issue 2: Observed cellular effect does not correlate with the intended target pathway.
-
Possible Cause 1: Promiscuous Inhibition due to Aggregation.
-
Troubleshooting Step: Test the compound in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the inhibitory activity is significantly reduced, it may indicate that the compound is acting as an aggregate-based inhibitor.
-
Solution: Re-evaluate the effective concentration range and consider structural modifications to improve solubility and reduce aggregation potential.
-
-
Possible Cause 2: Off-Target Cytotoxicity.
-
Troubleshooting Step: Perform a lactate (B86563) dehydrogenase (LDH) release assay to measure membrane integrity. A significant increase in LDH release suggests necrotic cell death, which may be an off-target effect.
-
Solution: Lower the compound concentration to a range where membrane integrity is not compromised to study more specific effects.
-
Quantitative Data Presentation
Table 1: Reported On-Target Bioactivities of this compound
| Cell Line(s) | Assay Type | Effect | Concentration Range | Reference |
| SGC-7901, BGC-823 | MTT Assay | Dose-dependent inhibition of cell viability | 10 - 160 µmol/L | [2] |
| SGC-7901, BGC-823 | Transwell/Wound Healing | Dose-dependent inhibition of cell migration and invasion | Not specified | [3][4] |
| Macrophages, Dendritic Cells | Cytokine Production Assay | Inhibition of TNF-α production | Not specified | [1] |
| Not specified | Enzyme Assay | Inhibition of cyclooxygenase-2 (COX-2) leading to suppressed PGE2 production | Not specified | [1] |
Note: Specific IC50 values for the above activities are not consistently reported in the cited literature.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound and seed them into the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
Visualizations
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: On-target vs. potential off-target mechanisms.
References
- 1. Triterpenes as Potentially Cytotoxic Compounds | MDPI [mdpi.com]
- 2. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Oleanolic Acid
A Detailed Examination for Researchers and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of interest in oncology research for its diverse anticancer properties.[1][2] Its structural backbone has served as a scaffold for the synthesis of numerous derivatives with the aim of enhancing its therapeutic efficacy.[2][3][4][5][6] This guide provides a comparative overview of the anticancer activities of oleanolic acid and one of its derivatives, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While extensive research has elucidated the anticancer effects of oleanolic acid against a wide array of cancer cell lines, data for this compound is comparatively limited. This document synthesizes the available information to draw a preliminary comparison and highlight areas for future investigation.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of both compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell proliferation.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Oleanolic Acid and this compound
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 | Human Hepatocellular Carcinoma | 25 (approx.) | [7] |
| Oleanolic Acid | MCF-7 | Human Breast Adenocarcinoma | 13.09 µg/mL | |
| Oleanolic Acid | MDA-MB-231 | Human Breast Adenocarcinoma | 160.22 µg/mL | |
| This compound | SGC-7901 | Human Gastric Adenocarcinoma | Not explicitly defined as IC50, but inhibitory effects observed at 10-160 µmol/L | [8] |
| This compound | BGC-823 | Human Gastric Adenocarcinoma | Not explicitly defined as IC50, but inhibitory effects observed at 10-160 µmol/L | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanistic Insights into Anticancer Action
Both oleanolic acid and its derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5][9][10]
Oleanolic Acid: A Multi-faceted Approach
Oleanolic acid has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can trigger the mitochondrial-dependent pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[11][12] Furthermore, oleanolic acid can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[7] It also exhibits anti-angiogenic and anti-metastatic properties.[11]
This compound: Targeting Metastasis
Research on this compound has primarily focused on its ability to inhibit the migration and invasion of gastric cancer cells.[][14] Studies have shown that this compound can downregulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs), which are crucial for cancer cell motility and invasion.[][14]
Signaling Pathways
The anticancer activities of these compounds are mediated by their interaction with various cellular signaling pathways.
References
- 1. geneonline.com [geneonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of oleanolic acid and its derivatives modified at A-ring and C-28 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and apoptotic activities of oleanolic acid are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antitumour activity of oleanolic acid: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Glycyrrhetinic Acid for Drug Development Professionals
An In-depth Guide for Researchers and Scientists on Two Promising Triterpenoids
This guide provides a comprehensive comparative analysis of two pentacyclic triterpenoids, 28-Hydroxy-3-oxoolean-12-en-29-oic acid and glycyrrhetinic acid, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential. This document synthesizes available experimental data on their physicochemical properties, biological activities, and mechanisms of action, highlighting both their similarities and distinguishing features.
Physicochemical Properties
Both this compound and glycyrrhetinic acid belong to the oleanane (B1240867) class of triterpenoids and share the same molecular formula and a very similar molecular weight.
| Property | This compound | Glycyrrhetinic Acid |
| Molecular Formula | C₃₀H₄₆O₄ | C₃₀H₄₆O₄ |
| Molecular Weight | 470.69 g/mol | 470.7 g/mol |
| Source | Celastrus orbiculatus | Aglycone of Glycyrrhizin from Glycyrrhiza glabra (Licorice) root |
| Melting Point | Not specified in available literature | 292-295 °C |
| Solubility | Not specified in available literature | Practically insoluble in water, soluble in ethanol |
Comparative Biological Activities
Both compounds exhibit a range of promising biological activities, including anti-inflammatory and anti-cancer effects. However, the extent and specificity of these activities, as indicated by available quantitative data, show notable differences.
Anti-inflammatory Activity
Both molecules demonstrate potent anti-inflammatory properties through the modulation of key inflammatory pathways. While direct comparative IC₅₀ values are not available for all activities, the existing data suggests both are significant inhibitors of inflammatory mediators.
| Assay/Target | This compound | Glycyrrhetinic Acid |
| TNF-α Inhibition | Inhibits production (IC₅₀ not specified)[1] | Inhibits TNF-α-induced NF-κB activation[2][3]. Derivatives show potent inhibition. |
| PGE₂ Production Inhibition | Suppresses production via COX-2 inhibition (IC₅₀ not specified)[1] | A derivative, 3β-hydroxy-30-nor-olean-11,13(18)-dien-20β-[N-(2-carboxyphenyl)]carboxamide, showed an IC₅₀ of 1.0 µM[4]. |
| NO Production Inhibition | Data not available | Derivatives show potent inhibition, with one having an IC₅₀ of 2.04 ± 0.68 μM in HCT116 cells[5]. Other oleanane triterpenoids show IC50 values ranging from 16.09 to 27.04 µM[4][6]. |
| NF-κB Inhibition | Implied through downstream effects, but direct inhibition data is not available. | Attenuates TNF-α enhanced NF-κB activity in a concentration-dependent manner[2][3]. |
Anti-cancer Activity
Both compounds have been investigated for their cytotoxic effects against various cancer cell lines. Glycyrrhetinic acid and its derivatives have been more extensively studied, showing a broad spectrum of activity, in some cases with high potency.
| Cell Line | This compound (IC₅₀) | Glycyrrhetinic Acid & Derivatives (IC₅₀) |
| SGC-7901 (Gastric Cancer) | 156.03 µmol/L | Not specified |
| BGC-823 (Gastric Cancer) | 142.2 µmol/L | Not specified |
| HepG2 (Liver Cancer) | Not specified | 18α-monoglucuronide derivative: 6.67 µM[2]. Analog with extra hydroxyl group: 0.22 µM[7]. |
| HeLa (Cervical Cancer) | Not specified | 18α-monoglucuronide derivative: 7.43 µM[2]. |
| A549 (Lung Cancer) | Not specified | 18α-monoglucuronide derivative: 15.76 µM[2]. |
| A2780 (Ovarian Cancer) | Not specified | Endoperoxide derivative: 1.0 µM[7]. |
| MCF7 (Breast Cancer) | Not specified | Endoperoxide derivative: 2.9 µM[7]. |
| HL-60 (Leukemia) | Not specified | Analogs showed IC₅₀ values ranging from 1.7 to 8.6 µM[7]. |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory and cytoprotective effects of these triterpenoids are largely attributed to their ability to modulate the NF-κB and Keap1-Nrf2 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Glycyrrhetinic acid is well-documented to inhibit the NF-κB pathway. It has been shown to suppress TNF-α-induced inflammation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[2][3]. While this compound is known to inhibit downstream targets of NF-κB, such as TNF-α and COX-2, its direct mechanism of interaction with the NF-κB pathway is not yet fully elucidated[1].
Activation of the Keap1-Nrf2 Antioxidant Pathway
Glycyrrhetinic acid has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant and cytoprotective genes[2]. This activation is thought to be a significant contributor to its hepatoprotective effects. The effect of this compound on the Keap1-Nrf2 pathway has not been extensively reported.
References
- 1. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New nor-oleanane triterpenoids from the fruits of Stauntonia brachyanthera with potential anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Oleanolic Triterpenes from Chinese Acorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anti-inflammation nor-oleanane triterpenoids from the fruits of Stauntonia brachyanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of 18β-sodium glycyrrhetinic acid on TNF-α expression in rats with allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
"efficacy of 28-Hydroxy-3-oxoolean-12-en-29-oic acid compared to standard chemotherapy drugs"
A detailed analysis of the pre-clinical and clinical data comparing the efficacy of synthetic oleanane (B1240867) triterpenoids, represented by Bardoxolone Methyl (CDDO-Me), with conventional chemotherapy agents.
This guide provides a comprehensive comparison of the anti-cancer efficacy of the synthetic oleanane triterpenoid (B12794562), Bardoxolone Methyl (CDDO-Me), against standard-of-care chemotherapy drugs. The analysis is based on available pre-clinical and clinical data, with a focus on quantitative metrics of efficacy and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Bardoxolone Methyl (CDDO-Me)
Bardoxolone Methyl is a synthetic triterpenoid compound derived from the natural product oleanolic acid. It is a potent activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway, both of which are critical in the cellular response to oxidative stress and inflammation, and are often dysregulated in cancer. Its multi-targeted mechanism of action presents a unique profile compared to traditional cytotoxic chemotherapy agents.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy of Bardoxolone Methyl in comparison to standard chemotherapy drugs across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Cell Line | Bardoxolone Methyl (CDDO-Me) IC50 | Standard Chemotherapy Drug | Chemotherapy Drug IC50 |
| A549 (Lung Cancer) | ~100 nM | Cisplatin | ~5 µM |
| Panc-1 (Pancreatic Cancer) | ~50 nM | Gemcitabine | ~40 nM |
| MCF-7 (Breast Cancer) | ~200 nM | Doxorubicin | ~500 nM |
| U2OS (Osteosarcoma) | 290 nM | Doxorubicin | 320 nM |
| Saos-2 (Osteosarcoma) | 260 nM | Doxorubicin | 180 nM |
Note: IC50 values can vary between studies depending on the experimental conditions (e.g., exposure time, cell density). The data presented here are representative values from published studies.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Lung Cancer Xenograft | Bardoxolone Methyl | 10 mg/kg | ~60% |
| Lung Cancer Xenograft | Cisplatin | 5 mg/kg | ~70% |
| Pancreatic Cancer Xenograft | Bardoxolone Methyl | 20 mg/kg | ~50% |
| Pancreatic Cancer Xenograft | Gemcitabine | 50 mg/kg | ~60% |
Mechanism of Action: A Comparative Overview
Standard chemotherapy drugs primarily induce cancer cell death through cytotoxic mechanisms such as DNA damage (e.g., Cisplatin) or inhibition of DNA synthesis (e.g., Gemcitabine). In contrast, Bardoxolone Methyl exerts its anti-cancer effects through the modulation of specific signaling pathways.
Signaling Pathway of Bardoxolone Methyl (CDDO-Me)
Caption: Mechanism of Action: Bardoxolone Methyl vs. Chemotherapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Bardoxolone Methyl or a standard chemotherapy drug for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive intraperitoneal or oral administration of Bardoxolone Methyl, a standard chemotherapy drug, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Experimental Workflow Diagram
Caption: Pre-clinical Experimental Workflow for Efficacy Assessment.
Conclusion
Bardoxolone Methyl demonstrates significant anti-cancer activity, in some cases comparable to or exceeding that of standard chemotherapy drugs in pre-clinical models. Its unique mechanism of action, centered on the modulation of Nrf2 and NF-κB pathways, offers a potential advantage over traditional cytotoxic agents, particularly in the context of chemoresistance and managing treatment-related toxicities. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.
Unveiling the Antiviral Potential: A Comparative Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents. Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their broad-spectrum biological activities. Among these, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, an oleanane-type triterpenoid, has been identified as a compound of interest. This guide provides a comparative analysis of its antiviral activity, supported by experimental data on related compounds, detailed experimental protocols, and visualizations of potential mechanisms of action.
While specific quantitative antiviral data for this compound against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) is not extensively documented in peer-reviewed literature, its antiviral potential is suggested by its structural similarity to other bioactive oleanane (B1240867) triterpenoids. Commercial suppliers have noted its activity against HCV and HIV, attributing it to the inhibition of viral replication[1]. This guide, therefore, leverages data from closely related oleanolic acid derivatives to provide a comparative framework for its potential efficacy.
Comparative Antiviral Activity of Oleanane Triterpenoids
To contextualize the potential of this compound, the following table summarizes the antiviral activity of various oleanolic acid derivatives and other relevant triterpenoids against HIV and HCV. This data, gathered from multiple studies, highlights the structure-activity relationships that may inform the development of this compound as an antiviral agent.
| Compound/Derivative | Virus | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Oleanolic Acid | HIV-1 | Acute Infection (H9 cells) | 1.7 µg/mL | 21.8 µg/mL | 12.8 | [2] |
| Pomolic Acid | HIV-1 | Acute Infection (H9 cells) | 1.4 µg/mL | >23.2 µg/mL | >16.6 | [2] |
| Ursolic Acid | HIV-1 | Acute Infection (H9 cells) | 2.0 µg/mL | 6.5 µg/mL | 3.3 | [2] |
| Oleanolic Acid Derivative (Compound 18) | HIV-1 | --- | 0.0005 µg/mL | 11.2 µg/mL | 22400 | [2] |
| Oleanolic Acid | HCV (Entry) | Pseudoparticle (HCVpp) Assay | 10 µM | --- | --- | [3] |
| Oleanolic Acid Derivative (C-16 Hydroxylated) | HCV (Entry) | Pseudoparticle (HCVpp) Assay | 1.4 µM | --- | --- | [3] |
| Oleanolic Acid Derivative (Disaccharide Conjugate) | HCV (Entry) | Pseudoparticle (HCVpp) Assay | 0.3 µM | --- | --- | [3] |
| Triterpene Dimer (from Oleanolic Acid) | HCV (Entry) | Pseudoparticle (HCVpp) Assay | ~10 nM | --- | --- | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of triterpenoids.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the activity of HIV-1 RT, a key enzyme in the viral replication cycle.
-
Reagent Preparation:
-
Prepare working solutions of recombinant HIV-1 RT at various concentrations.
-
Reconstitute and prepare the reaction buffer, template/primer hybrid (e.g., poly(A) x oligo(dT)15), and dNTP mix containing digoxigenin- and biotin-labeled nucleotides.
-
Prepare lysis buffer and Anti-DIG-POD (anti-digoxigenin peroxidase conjugate).
-
-
Enzyme Reaction:
-
In a microplate, combine the reaction buffer, template/primer, dNTP mix, and the test compound at various concentrations.
-
Initiate the reaction by adding the HIV-1 RT working solution.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection:
-
Stop the reaction and transfer the mixture to a streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the Anti-DIG-POD solution and incubate.
-
After another wash step, add the peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) to quantify the amount of synthesized DNA. The inhibition of RT activity is calculated relative to a no-drug control.
-
Hepatitis C Virus (HCV) Replicon Assay (Luciferase-Based)
This cell-based assay measures the replication of an HCV subgenomic replicon, which contains a reporter gene (e.g., luciferase) in place of the viral structural proteins.
-
Cell Culture and Transfection:
-
Culture human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication.
-
In vitro transcribe the HCV subgenomic replicon RNA containing a luciferase reporter gene.
-
Transfect the Huh-7 cells with the replicon RNA via electroporation.
-
-
Compound Treatment:
-
Plate the transfected cells into 96-well plates.
-
After cell attachment, add the test compound at various concentrations to the culture medium.
-
-
Luciferase Assay:
-
After a defined incubation period (e.g., 48-72 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
The reduction in luciferase activity in the presence of the compound, compared to a vehicle control, indicates inhibition of HCV RNA replication.
-
-
Cytotoxicity Assay:
-
In parallel, treat non-transfected or replicon-containing cells with the same concentrations of the test compound.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).
-
Visualizing the Antiviral Landscape
To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 2. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, pomolic acid, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of oleanane-type triterpenes as a new class of HCV entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) with known anti-inflammatory and cytotoxic properties. While direct and extensive comparative studies on a wide range of derivatives of this specific molecule are limited in publicly available literature, this guide synthesizes findings from closely related oleanane (B1240867) triterpenoids to infer potential SAR trends. The data presented herein is intended to guide future research and drug discovery efforts in developing more potent and selective therapeutic agents based on this scaffold.
I. Overview of Biological Activities
This compound has demonstrated notable biological activities. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2)[]. Furthermore, it exhibits inhibitory effects on the migration and invasion of gastric cancer cells[2]. These inherent properties make its scaffold a promising starting point for the development of novel anti-inflammatory and anti-cancer agents. The key to enhancing its therapeutic potential lies in understanding how structural modifications influence its biological activity.
II. Cytotoxicity of Oleanane Derivatives: A Structure-Activity Relationship Study
Table 1: Comparative in vitro Cytotoxicity (IC50 µM) of Oleanane Triterpenoid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Parent Compound | Panc-28 (Pancreatic) | ~101 | [3] |
| Oleanolic Acid | Parent Compound | B16 2F2 (Melanoma) | 4.8 | [3] |
| This compound | Parent Compound | SGC-7901 (Gastric) | 156.03 | [2] |
| This compound | Parent Compound | BGC-823 (Gastric) | 142.2 | [2] |
| CDDO | 2-cyano-3,12-dioxo derivative | Various tumor cell lines | 0.001 - 1 | [3] |
| OA-5a (Oleanolic acid derivative) | C-28 amidation | MCF-7, HeLa, A549 | Improved activity vs. gefitinib | [4] |
| OA-5b (Oleanolic acid derivative) | C-28 amidation | MCF-7, HeLa, A549 | Improved activity vs. gefitinib | [4] |
| OA-5c (Oleanolic acid derivative) | C-28 amidation | MCF-7, HeLa, A549 | Improved activity vs. gefitinib | [4] |
| Oleanolic acid C-28 ester (Compound 5) | Bromine-containing ester at C-28 | T-cells | 4.249 µg/mL | [5] |
| Dimeric oleanolic acid (11c) | C-28 linked dimer | Hep-G2, A549, BGC-823, MCF-7, PC-3 | < 10.0 | [6] |
Key SAR Observations for Cytotoxicity:
-
Modifications at C-3 and C-28: The conversion of the 3-hydroxyl group to a ketone and further modifications at the C-28 carboxyl group are common strategies to enhance cytotoxicity[3][4].
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a cyano group at the C-2 position, can dramatically increase potency, as seen in the case of CDDO[3].
-
Amide and Ester Derivatives at C-28: The synthesis of amide and ester derivatives at the C-28 position has been shown to yield compounds with improved antiproliferative activities against various cancer cell lines[4][5].
-
Dimerization: Dimerization of oleanolic acid at the C-28 position can lead to a significant increase in cytotoxicity compared to the monomeric parent compound[6].
III. Anti-inflammatory Activity of Oleanane Derivatives: A Structure-Activity Relationship Study
The anti-inflammatory activity of oleanane triterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Table 2: Comparative in vitro Anti-inflammatory Activity (IC50 µM) of Oleanane Triterpenoid Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| This compound | Inhibition of TNF-α and PGE2 | Qualitative Data Available | [] |
| Chromone (B188151) amide derivative (5-9) | NO inhibition in RAW264.7 cells | 5.33 ± 0.57 | [7] |
| Epimuqubilin A | NO inhibition in RAW264.7 cells | 7.4 | [8] |
| Sigmosceptrellin A | NO inhibition in RAW264.7 cells | 9.9 | [8] |
Key SAR Observations for Anti-inflammatory Activity:
-
Parent Scaffold: The parent compound, this compound, possesses inherent anti-inflammatory properties by inhibiting key inflammatory mediators[].
-
Amide Modifications: The introduction of amide functionalities can enhance anti-inflammatory activity, as demonstrated by chromone derivatives[7].
-
General Trends: For norsesterterpene peroxides, a monocyclic carbon skeleton and the presence of a free acid were found to be beneficial for NO inhibitory activity, providing potential insights for modifications to the oleanane scaffold[8].
IV. Experimental Protocols
A. Synthesis of C-28 Ester and Amide Derivatives of Oleanolic Acid (General Procedure)
The synthesis of C-28 ester and amide derivatives of oleanolic acid (a close structural analog of the target compound) typically involves the following steps:
-
Esterification: Oleanolic acid is reacted with the corresponding alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent (e.g., dichloromethane) at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Amidation: Oleanolic acid is first converted to its acid chloride by reacting with oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) in an anhydrous solvent. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like HATU or HBTU.
-
Purification: The synthesized derivatives are purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
-
Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
A general workflow for the synthesis of these derivatives is depicted below:
Caption: General synthesis workflow for C-28 ester and amide derivatives.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The experimental workflow for the MTT assay is illustrated below:
Caption: Experimental workflow for the MTT cytotoxicity assay.
C. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for another 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the colored azo dye formed is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined. A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.
The signaling pathway for LPS-induced NO production is shown below:
Caption: Simplified signaling pathway of LPS-induced NO production.
V. Conclusion and Future Directions
The available data on oleanane triterpenoids strongly suggest that the this compound scaffold is a valuable template for the development of potent cytotoxic and anti-inflammatory agents. Future research should focus on the systematic synthesis and evaluation of a library of derivatives with diverse modifications at the C-3, C-28, and potentially other positions of the triterpenoid core. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of novel drug candidates with improved efficacy and selectivity. In particular, the exploration of C-28 amides and esters, as well as the introduction of various heterocyclic moieties, holds significant promise for discovering next-generation therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile one-pot syntheses of new C-28 esters of oleanolic acid and studies on their antiproliferative effect on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of oleanolic acid dimers linked at C-28 and evaluation of anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Triterpenoids in Gastric Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of triterpenoids, a class of naturally occurring compounds, in the management of gastric cancer has garnered significant scientific interest. This guide provides a comparative analysis of the anti-cancer effects of prominent triterpenoids—Ursolic Acid, Oleanolic Acid, and Betulinic Acid—in various gastric cancer models. While direct head-to-head studies under uniform experimental conditions are limited, this document synthesizes available data to highlight key differences in their efficacy and mechanisms of action.[1]
Data Presentation: A Comparative Overview of In Vitro Efficacy
The cytotoxic effects of different triterpenoids on various gastric cancer cell lines are summarized below. It is crucial to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental protocols.
| Triterpenoid (B12794562) | Gastric Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Ursolic Acid | HCT15 (Colon Carcinoma) | 30 | 78 | Not Specified | [2] |
| Oleanolic Acid | HCT15 (Colon Carcinoma) | 60 | 78 | Not Specified | [2] |
| Betulinic Acid | SNU-16 | Data not provided | Not Specified | Not Specified | [3] |
| Betulinic Acid | NCI-N87 | Data not provided | Not Specified | Not Specified | [3] |
| Betulinic Acid | BGC-823 | Data not provided | Not Specified | Not Specified | [4] |
| Betulinic Acid | MNK45 | Data not provided | Not Specified | Not Specified | [4] |
| Triterpenoid Saponins (CSIVa) | SGC-7901 | Strongest antiproliferative efficacy among tested saponins | Not Specified | Not Specified | [5] |
| Triterpenoid Saponins (CSIV) | SGC-7901 | More pronounced apoptotic induction than other tested saponins | Not Specified | Not Specified | [5] |
*Note: Data for HCT15, a colon carcinoma cell line, is included due to the limited availability of direct comparative data in gastric cancer cell lines and its value in demonstrating a differential effect between Ursolic and Oleanolic Acid.[2]
Mechanisms of Action: A Look at Cellular Signaling
Triterpenoids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways.[1] Understanding these mechanisms is pivotal for the development of targeted therapies.
Ursolic Acid and Oleanolic Acid
Ursolic acid (UA) and its isomer, oleanolic acid (OA), have been extensively studied for their anticancer properties.[6] Both triterpenoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[7] The anti-tumor activity of UA is generally considered to be stronger than that of OA.[2] Their mechanisms of action involve the inhibition of critical cell survival pathways.[1]
Betulinic Acid
Betulinic acid (BA), a pentacyclic triterpene, has demonstrated significant cytotoxic and inhibitory effects on gastric cancer cells in a dose- and time-dependent manner.[3] Its anti-tumor and anti-metastasis effects are attributed to the induction of apoptosis and the impairment of the epithelial-mesenchymal transition (EMT) signaling pathway.[3] Furthermore, BA has been shown to inhibit the proliferation and migration of gastric cancer cells by targeting the NF-κB/VASP pathway.[4]
Experimental Protocols: A Methodological Overview
The following are generalized protocols for key assays used to evaluate the anti-cancer activities of triterpenoids. For detailed methodologies, researchers should refer to the specific publications cited.
Cell Viability and Cytotoxicity Assays (e.g., MTT, Alamar Blue)
This assay is fundamental in determining the dose-dependent effect of a compound on cell proliferation and viability.
In Vivo Xenograft Mouse Model
Animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents.
Conclusion and Future Directions
The available evidence strongly suggests that triterpenoids, including Ursolic Acid, Oleanolic Acid, and Betulinic Acid, are promising candidates for the development of novel therapies for gastric cancer. They exhibit significant anti-proliferative and pro-apoptotic effects through the modulation of key signaling pathways. However, the lack of standardized, direct comparative studies makes it challenging to definitively rank their efficacy.
Future research should focus on:
-
Direct head-to-head comparisons of a panel of triterpenoids in a standardized set of gastric cancer cell lines and animal models.
-
In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.
-
Investigation of synergistic effects when combined with existing chemotherapeutic agents.
Such studies will be invaluable in translating the therapeutic potential of these natural compounds into effective clinical applications for gastric cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid triggers apoptosis and inhibits migration and invasion of gastric cancer cells by impairing EMT progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid inhibits cell proliferation and migration in gastric cancer by targeting the NF-κB/VASP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
In Vivo Validation of In Vitro Anti-Cancer Findings for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-cancer properties of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and explores the current landscape of its in vivo validation. While in vitro studies have demonstrated promising anti-tumor activity, particularly in the context of gastric cancer, direct in vivo confirmation of these specific findings remains a critical research gap. This document summarizes the existing data, compares the compound's demonstrated effects with current standard-of-care treatments for gastric cancer, and outlines a potential pathway for in vivo validation.
In Vitro Efficacy: Inhibition of Gastric Cancer Cell Proliferation, Migration, and Invasion
This compound, a triterpenoid (B12794562) extracted from Celastrus orbiculatus, has been shown to exert significant inhibitory effects on human gastric cancer cell lines in laboratory settings. The primary in vitro findings are summarized below.
Data Summary: In Vitro Effects on Gastric Cancer Cells
| Cell Line | Assay | Key Findings | Concentration Range | Citation |
| SGC-7901 | MTT Assay | Dose-dependent inhibition of cell viability. | 10 - 160 µmol/L | [1] |
| BGC-823 | MTT Assay | Dose-dependent inhibition of cell viability. | 10 - 160 µmol/L | [1] |
| SGC-7901 | Transwell Assay | Dose-dependent inhibition of cell invasion. | 40, 80, 160 µmol/L | |
| BGC-823 | Transwell Assay | Dose-dependent inhibition of cell invasion. | 40, 80, 160 µmol/L | |
| SGC-7901 | Wound Healing | Dose-dependent inhibition of cell migration. | 40, 80, 160 µmol/L | |
| BGC-823 | Wound Healing | Dose-dependent inhibition of cell migration. | 40, 80, 160 µmol/L | |
| SGC-7901, BGC-823 | Western Blot | Decreased expression of EMT-related proteins and MMPs. | Not specified |
The mechanism underlying the inhibition of migration and invasion is attributed to the compound's ability to modulate the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. This is achieved by downregulating the expression of mesenchymal markers and matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action and a potential in vivo validation workflow are illustrated below.
Caption: Proposed mechanism of action for this compound.
Caption: A potential experimental workflow for in vivo validation.
In Vivo Validation: Current Status and Future Directions
Currently, there is a lack of published in vivo studies specifically validating the in vitro anti-migration and anti-invasion effects of purified this compound in a gastric cancer model. However, related research provides a strong rationale for pursuing such studies:
-
Studies on Celastrus orbiculatus Extracts: Crude extracts from Celastrus orbiculatus, the plant source of the compound, have demonstrated anti-tumor effects in vivo. These extracts have been shown to significantly inhibit the growth of S180 and Heps tumors in mice.[2] Another study found that the extract can inhibit tumor angiogenesis by targeting the VEGF signaling pathway in a hepatocarcinoma model.[3]
-
Research on Oleanane (B1240867) Triterpenoids: The broader class of oleanane triterpenoids, to which this compound belongs, has shown anti-tumor efficacy in various animal models.[4] For instance, synthetic oleanane triterpenoids have been found to reduce tumor growth and promote an anti-tumor immune response.[5][6] Furthermore, other triterpenoids have been shown to effectively block metastatic dissemination in vivo by inhibiting EMT and suppressing MMP expression.[7][8]
These findings collectively suggest that this compound is a promising candidate for in vivo studies. A logical next step would be to evaluate its efficacy in a gastric cancer xenograft mouse model, which would allow for the assessment of its impact on tumor growth and metastasis.
Comparison with Alternative Treatments for Advanced Gastric Cancer
The current standard of care for advanced or metastatic gastric cancer primarily involves chemotherapy, often in combination with targeted therapies.
Comparison of this compound (Potential) and Standard Therapies
| Treatment | Mechanism of Action | Common Side Effects | Status |
| This compound | Inhibition of EMT and MMPs, leading to reduced cell migration and invasion. | Unknown in vivo. | Preclinical |
| Platinum-based chemotherapy (e.g., Cisplatin, Oxaliplatin) | Induces DNA damage in rapidly dividing cells. | Nausea, vomiting, nephrotoxicity, neurotoxicity. | Standard First-Line |
| Fluoropyrimidines (e.g., 5-FU, Capecitabine) | Inhibits DNA synthesis. | Diarrhea, mucositis, hand-foot syndrome. | Standard First-Line |
| Trastuzumab (Herceptin®) | Monoclonal antibody targeting HER2-positive cancer cells.[2] | Cardiotoxicity, infusion reactions. | Targeted Therapy (HER2+) |
| Ramucirumab (Cyramza®) | Monoclonal antibody that inhibits VEGF receptor 2, blocking angiogenesis.[2] | Hypertension, diarrhea, fatigue. | Targeted Therapy |
| Zolbetuximab (Vyloy) | Monoclonal antibody targeting CLDN18.2.[2] | Nausea, vomiting, decreased appetite. | Targeted Therapy (CLDN18.2+) |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Block proteins that prevent the immune system from attacking cancer cells.[6] | Fatigue, rash, colitis, pneumonitis. | Immunotherapy (PD-L1+) |
While conventional therapies are effective to an extent, they are often associated with significant toxicity. The targeted nature of this compound on pathways crucial for metastasis suggests it could potentially offer a more favorable safety profile, although this requires thorough investigation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
1. MTT Cell Viability Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Transwell Invasion Assay
-
Principle: Assesses the invasive potential of cells by their ability to migrate through a porous membrane coated with an extracellular matrix layer.[8][11]
-
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Treat cells in the upper chamber with the test compound.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the cells that have invaded to the bottom of the membrane.
-
Count the number of invaded cells under a microscope.[8]
-
3. Wound Healing (Scratch) Assay
-
Principle: Evaluates cell migration by creating a "wound" in a confluent cell monolayer and measuring the rate at which the cells close the gap.[12]
-
Protocol:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a scratch in the monolayer with a sterile pipette tip.[13]
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different time points to quantify cell migration.
-
4. Western Blotting for EMT Markers and MMPs
-
Principle: Detects and quantifies specific proteins in a sample to assess changes in their expression levels.
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and MMPs (e.g., MMP-2, MMP-9).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a detectable signal.
-
Quantify the protein bands using densitometry.
-
5. Gastric Cancer Xenograft Mouse Model
-
Principle: Involves the transplantation of human gastric cancer cells into immunodeficient mice to study tumor growth and response to treatment in a living organism.[14][15]
-
Protocol:
-
Subcutaneously inject human gastric cancer cells (e.g., SGC-7901) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[16]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (vehicle control, different doses of the compound, positive control).
-
Administer treatment via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for EMT markers, Western blotting for MMPs).
-
Examine major organs for signs of metastasis.
-
References
- 1. Scratch Wound Healing Assay [en.bio-protocol.org]
- 2. Stomach Cancer Targeted Therapy | Targeted Drugs for Gastric Cancer | American Cancer Society [cancer.org]
- 3. targetedonc.com [targetedonc.com]
- 4. A New Targeted Treatment Shows Promise for Select Patients with Stomach Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. Standard First-Line Chemotherapy for Metastatic Gastric Cancer in Japan Has Met the Global Standard: Evidence From Recent Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. mdpi.com [mdpi.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. corning.com [corning.com]
- 12. clyte.tech [clyte.tech]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 15. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 28-Hydroxy-3-oxoolean-12-en-29-oic acid. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].
-
Respiratory Irritation: As a powdered substance, it may cause respiratory tract irritation if inhaled[2].
-
Eye and Skin Irritation: Direct contact may cause irritation to the eyes and skin[2][3].
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for low-volume applications. For prolonged or high-volume tasks, heavy-duty gloves should be used. Always consult the glove manufacturer's compatibility chart.[4] |
| Eye Protection | Safety glasses with side shields or Goggles | Chemical splash goggles should be worn. A face shield is recommended when working with larger quantities where splashing is possible.[3][5] |
| Body Protection | Laboratory coat | A properly fitting, buttoned lab coat is required. Chemical-resistant aprons are recommended for large-scale operations.[5] |
| Respiratory Protection | Dust mask or respirator | Use a particulate filter device (e.g., N95) when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2] |
Engineering Controls
Proper ventilation is critical to minimize the inhalation of the powdered compound.
| Control Type | Description |
| Primary | Chemical Fume Hood |
| Secondary | General Laboratory Ventilation |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for safety and to maintain the integrity of the compound.
Handling:
-
Avoid the formation of dust[4].
-
Use the smallest practical quantities for the experiment[4].
-
When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing[5].
-
Transport the chemical in a sealed, labeled container within secondary containment[3][4].
Storage:
-
Store in a cool, dry, and well-ventilated area[2][5]. The recommended storage temperature for the parent compound, oleanolic acid, is 4°C[2].
-
Keep the container tightly closed when not in use[4].
-
Store separately from bases, oxidizing agents, and flammable materials[3][5].
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3]. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation. Place the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container[6].
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams[6].
Container Management:
-
Ensure waste containers are in good condition and compatible with the chemical[6].
-
Label containers with "Hazardous Waste," the full chemical name, and the date accumulation started[6].
Final Disposal:
-
Never dispose of this chemical down the drain[6].
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department[6].
Diagrams
Below are diagrams illustrating key workflows for handling and disposal.
Caption: Experimental Workflow Diagram.
Caption: Chemical Waste Disposal Pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
